15-epi-Danshenol A
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-GTJPDFRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin and Biological Significance of 15-epi-Danshenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-epi-Danshenol A is a naturally occurring abietane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, isolation, and putative biological activities of this compound. Drawing from available scientific literature, this document details the natural sources of the compound, provides a representative experimental protocol for its isolation and characterization, summarizes key quantitative data, and explores potential signaling pathways through which it may exert its effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a stereoisomer of Danshenol A, both of which belong to the larger class of tanshinones, a group of bioactive diterpenoids. These compounds are primarily known for their presence in the roots of plants from the Salvia genus, which have a long history of use in traditional medicine. The unique chemical structure of this compound contributes to its distinct biological activities, which are a subject of ongoing research. This document aims to consolidate the current understanding of this compound, providing a technical foundation for further investigation.
Natural Origin and Biosynthesis
This compound is a secondary metabolite found in the roots of specific medicinal plants.
Botanical Sources
The primary documented sources of this compound are plants belonging to the Salvia genus. Specifically, it has been isolated from:
-
Salvia glutinosa : The roots of this plant, commonly known as glutinous sage or Jupiter's sage, have been identified as a source of both Danshenol A and this compound.[1][2]
-
Salvia miltiorrhiza (Danshen) : While more commonly known for other tanshinones, the roots of S. miltiorrhiza are a well-established source of a wide array of diterpenoids, and it is considered a likely source of this compound as an active metabolite.[3]
Biosynthetic Pathway
The biosynthesis of tanshinones, including the Danshenol A backbone, occurs through the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all terpenoids.
The key steps in the biosynthesis are believed to be:
-
Precursor Synthesis: The MEP pathway generates IPP and DMAPP.
-
Diterpene Skeleton Formation: Geranylgeranyl diphosphate (GGPP) synthase catalyzes the condensation of IPP and DMAPP to form GGPP, the precursor for diterpenes.
-
Cyclization and Modification: A series of cyclization and oxidation reactions, catalyzed by enzymes such as terpene synthases and cytochrome P450 monooxygenases, lead to the formation of the characteristic abietane skeleton of tanshinones. The final steps leading to the specific stereochemistry of this compound are not yet fully elucidated but involve stereospecific enzymatic reactions.
Experimental Protocols
The following sections detail a representative methodology for the isolation and characterization of this compound from its natural source, based on protocols described for related compounds isolated from Salvia species.
Isolation of this compound from Salvia glutinosa Roots
This protocol is a composite based on established methods for the separation of diterpenoids from Salvia roots.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Collect fresh roots of Salvia glutinosa. Clean the roots to remove soil and debris, then air-dry them in a well-ventilated area away from direct sunlight. Once fully dried, grind the roots into a coarse powder.
-
Extraction: Macerate the powdered root material with a suitable organic solvent, such as a mixture of n-hexane and ethyl acetate, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Chromatographic Purification
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.
-
Semi-preparative HPLC: Further purify the fractions containing the compounds of interest using semi-preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column. A mobile phase of n-hexane and dichloromethane is often effective for separating tanshinones. This step is crucial for separating the epimers, Danshenol A and this compound.
3.1.3. Structure Elucidation
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry.
The workflow for the isolation and characterization of this compound is depicted in the following diagram:
Quantitative Data
Quantitative analysis of this compound in its natural sources is essential for standardization and for understanding its potential contribution to the overall biological activity of the plant extract. While specific quantitative data for this compound is limited in the public domain, the table below presents data for related tanshinones found in various Salvia species, which provides a comparative context.
| Compound | Salvia miltiorrhiza | S. brachyloma | S. castanea | S. trijuga | S. bowleyana | S. przewalskii |
| Cryptotanshinone | 0.23% | - | - | - | - | - |
| Tanshinone I | 0.11% | - | - | - | - | - |
| Tanshinone IIA | 0.29% | - | - | - | - | - |
| Dihydrotanshinone I | - | - | - | - | - | - |
| Salvianolic acid B | >3.0% | - | - | - | 9.22% | - |
| Rosmarinic acid | - | - | - | - | - | - |
| This compound | Present, amount not specified | Not reported | Not reported | Not reported | Not reported | Not reported |
Data for Cryptotanshinone, Tanshinone I, and Tanshinone IIA are representative values. Salvianolic acid B content is from a specific study and may vary. The presence of this compound in S. miltiorrhiza is inferred from its classification as a tanshinone derivative.
Putative Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are scarce. However, research on the closely related Danshenol A provides significant insights into its potential mechanisms of action. It is plausible that this compound, as a stereoisomer, interacts with similar cellular targets and pathways.
Inhibition of Inflammatory Pathways
One of the key putative mechanisms of action for Danshenol A, and likely this compound, is the inhibition of pro-inflammatory signaling cascades. A prominent example is the interference with the TNF-α-induced inflammatory response in endothelial cells.
The proposed signaling pathway is as follows:
-
TNF-α Stimulation: Tumor necrosis factor-alpha (TNF-α) binds to its receptor on the surface of endothelial cells.
-
NOX4 Activation: This binding leads to the activation of NADPH oxidase 4 (NOX4), a key enzyme in the production of reactive oxygen species (ROS).
-
IKKβ/NF-κB Activation: The increase in intracellular ROS activates the IκB kinase β (IKKβ), which in turn phosphorylates the inhibitor of kappa B (IκBα). This phosphorylation leads to the degradation of IκBα and the release and nuclear translocation of the transcription factor NF-κB.
-
ICAM-1 Expression: In the nucleus, NF-κB binds to the promoter region of the intercellular adhesion molecule-1 (ICAM-1) gene, leading to its increased expression. ICAM-1 is a key molecule in the adhesion of leukocytes to the endothelium, a critical step in the inflammatory process.
-
Inhibition by Danshenol A: Danshenol A has been shown to inhibit this pathway by reducing the expression of NOX4, thereby preventing the downstream activation of IKKβ and NF-κB and subsequent ICAM-1 expression.
The following diagram illustrates this proposed signaling pathway:
Conclusion
This compound is a naturally derived diterpenoid with significant potential for further scientific investigation. Its origin in medicinal plants of the Salvia genus, particularly S. glutinosa and S. miltiorrhiza, underscores the importance of natural products in drug discovery. While detailed studies on this specific epimer are still emerging, the knowledge gained from its closely related isomer, Danshenol A, provides a strong foundation for future research into its pharmacological properties and therapeutic applications. The methodologies and pathways described in this guide are intended to facilitate and inspire further exploration of this promising natural compound.
References
- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshenol-A and 15-epi-danshenol-A from the roots of Salvia glutinosa [agris.fao.org]
- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
15-epi-Danshenol A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-epi-Danshenol A is a naturally occurring abietane diterpenoid that, along with its isomer Danshenol A, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the discovery and isolation history of this compound, alongside available data on its biological activity. Due to the limited specific data for this compound, this guide also includes information on the closely related and more extensively studied Danshenol A to provide a broader context for its potential mechanisms and activities. This guide details the initial discovery, outlines a general experimental protocol for its isolation from natural sources, presents available quantitative data, and visualizes a key signaling pathway associated with its isomer.
Discovery and Isolation History
This compound was first reported in the scientific literature in a 1998 publication by Nagy and colleagues.[1][2] The initial discovery and isolation of this compound were from the roots of Salvia glutinosa, a perennial plant belonging to the Lamiaceae family. This initial study identified both Danshenol A and its epimer, this compound, as novel natural products.
While first identified in Salvia glutinosa, this compound is also considered to be an active metabolite derived from the more commonly known medicinal plant, Salvia miltiorrhiza (Danshen). The research on diterpenoids from various Salvia species has been ongoing, with numerous compounds being isolated and characterized for their potential biological activities.
Experimental Protocols
General Isolation Protocol for Diterpenoids from Salvia glutinosa Roots
This protocol is based on the methodologies used for the isolation of various diterpenoids from Salvia glutinosa and represents a likely approach for obtaining this compound.
Objective: To extract and isolate this compound from the dried roots of Salvia glutinosa.
Materials and Reagents:
-
Dried and powdered roots of Salvia glutinosa
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., gradients of n-hexane/EtOAc and CH₂Cl₂/MeOH)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
The air-dried and powdered roots of Salvia glutinosa are subjected to sequential extraction with solvents of increasing polarity.
-
Initially, a defatting step is performed using n-hexane to remove non-polar constituents.
-
The defatted plant material is then extracted with dichloromethane or ethyl acetate to obtain a crude extract containing the diterpenoids.
-
-
Fractionation:
-
The crude extract is subjected to silica gel column chromatography.
-
A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those with similar profiles.
-
-
Purification:
-
The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques.
-
Size-exclusion chromatography on Sephadex LH-20 with a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) is used to separate compounds based on their molecular size.
-
Repeated column chromatography on silica gel with fine-tuned solvent systems is performed to achieve higher purity.
-
Final purification is typically achieved by preparative HPLC on a C18 or silica column to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure and stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
The following diagram illustrates a generalized workflow for the isolation of diterpenoids from Salvia glutinosa.
Quantitative Data
Specific quantitative data on the biological activity of this compound is limited in the currently available literature. However, data for its closely related isomer, Danshenol A, provides valuable insights into the potential bioactivities of this class of compounds.
Disclaimer: The following data pertains to Danshenol A , not this compound. Due to the lack of specific quantitative data for this compound, this information is provided for comparative and contextual purposes.
Cytotoxicity of Danshenol A
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 10.3 ± 1.1 | [2] |
| HL-60 | Human Promyelocytic Leukemia | 7.9 ± 0.5 | [2] |
| HS-5 | Human Bone Marrow Stromal (Non-malignant) | > 50 | [2] |
Signaling Pathways
Disclaimer: The following signaling pathway describes the mechanism of action for Danshenol A . Specific signaling pathways for this compound have not been elucidated in the reviewed literature. This information is presented to illustrate a potential mechanism for this class of compounds.
Danshenol A has been shown to exert its anti-inflammatory effects by inhibiting the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells. This inhibition is mediated through a NOX4-dependent pathway that ultimately suppresses the activation of the NF-κB transcription factor.
The key steps in this pathway are:
-
TNF-α stimulation of endothelial cells leads to an increase in the expression of NOX4, a member of the NADPH oxidase family.
-
Increased NOX4 expression results in elevated levels of reactive oxygen species (ROS).
-
ROS production promotes the activation of the IKKβ/IκBα signaling cascade.
-
This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
-
The release of the p65 subunit of NF-κB allows it to translocate to the nucleus.
-
In the nucleus, NF-κB p65 promotes the transcription of target genes, including ICAM-1.
-
Danshenol A inhibits the expression of NOX4, thereby blocking the entire downstream signaling cascade, leading to reduced ICAM-1 expression and subsequent monocyte adhesion to endothelial cells.
The following diagram visualizes the inhibitory effect of Danshenol A on the TNF-α-induced NF-κB signaling pathway.
Future Directions
The discovery of this compound and its isomer highlights the rich chemical diversity of the Salvia genus and its potential for yielding novel therapeutic agents. Further research is warranted to:
-
Fully elucidate the detailed biological activity profile of this compound, including quantitative assessments of its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects.
-
Investigate the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
Conduct comparative studies between Danshenol A and this compound to determine if their stereochemical differences translate into distinct biological activities and potencies.
-
Develop efficient synthetic routes to produce this compound in larger quantities to facilitate further preclinical and clinical research.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. While significant gaps in the specific knowledge of this compound remain, the available data on its isomer suggests a promising area for future investigation.
References
Unveiling 15-epi-Danshenol A: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation protocols, and relevant biological pathways associated with 15-epi-Danshenol A, a diterpenoid of growing interest in pharmacological research. This document is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrences of this compound
This compound is a naturally occurring abietane-type diterpenoid predominantly found in the plant genus Salvia. While it has been identified in the well-known medicinal plant Salvia miltiorrhiza (Danshen), it is considered a minor constituent in this species. The primary and most significant natural source of this compound identified to date is the roots of Salvia glutinosa, commonly known as glutinous sage.
Initial isolation of both Danshenol A and its epimer, this compound, was first reported from the roots of Salvia glutinosa in 1998.[1] Subsequent research has solidified the status of S. glutinosa as a key source for these compounds. While quantitative data for many tanshinones in Salvia species are available, specific yield data for this compound remains largely unreported in publicly available literature. However, analysis of Danshenol A content in S. glutinosa roots has shown variability, with concentrations ranging from 3.4 mg/kg to 15.7 mg/kg in different samples, suggesting that the yield of its epimer may also be subject to geographical and environmental factors.[2][3]
Quantitative Data on Related Compounds in Salvia Species
For comparative purposes, the following table summarizes the quantitative data for Danshenol A and other major tanshinones found in the roots of Salvia glutinosa and Salvia miltiorrhiza. This data is extracted from a 2023 study by Ayvazyan et al. and highlights the differing phytochemical profiles of these two species.
| Compound | Salvia glutinosa (Sample SAG_A) (mg/kg dried plant material) | Salvia glutinosa (Sample SAG_I) (mg/kg dried plant material) | Salvia miltiorrhiza (mg/kg dried plant material) |
| Danshenol A | 10.9 | 15.7 | Not Detected |
| Dihydrotanshinone I | 3.4 | 1.6 | 125 |
| Cryptotanshinone | 4.1 | 2.3 | 764 |
| Tanshinone I | 4.8 | 2.9 | 168 |
| Tanshinone IIA | 5.2 | 3.1 | 895 |
| (+)-Danshexinkun A | 6.5 | 4.2 | 52 |
| Dehydroabietic acid | Not Detected | 112 | Not Detected |
| (+)-Pisiferic acid | 112 | Not Detected | Not Detected |
Experimental Protocol: Isolation of this compound from Salvia glutinosa Roots
The following is a detailed methodology for the isolation of this compound from the roots of Salvia glutinosa. This protocol is based on the "isolation tree" described in the supplementary materials of a 2023 study by Ayvazyan et al. on the cytotoxic diterpenoids from this plant.[2][4]
1. Plant Material and Extraction:
-
Air-dried and powdered roots of Salvia glutinosa are used as the starting material.
-
The powdered roots are subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a dry residue.
2. Solvent Partitioning:
-
The crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
The fractions are collected, and the solvents are evaporated to yield the respective partitioned extracts. This compound is expected to be present in the less polar fractions, such as the dichloromethane or ethyl acetate fractions.
3. Chromatographic Purification:
-
Column Chromatography: The fraction containing the compounds of interest is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC on silica gel plates with a suitable solvent system (e.g., n-hexane-ethyl acetate mixtures). The bands corresponding to the compound are scraped off and eluted with a polar solvent like methanol or chloroform.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on its epimer, Danshenol A, provides valuable insights into its potential pharmacological effects. Danshenol A has been shown to possess anti-inflammatory properties.
A notable study demonstrated that Danshenol A inhibits the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells.[5] This inhibition is mediated through the NOX4-dependent IKKβ/NF-κB signaling pathway. The activation of this pathway is a critical step in the inflammatory response, and its inhibition by Danshenol A suggests a potential therapeutic application in inflammatory diseases. Given the structural similarity, it is plausible that this compound may exhibit similar or related biological activities. However, further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Danshenol-A and 15-epi-danshenol-A from the roots of Salvia glutinosa [agris.fao.org]
- 2. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 3. macau.uni-kiel.de [macau.uni-kiel.de]
- 4. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untraveled Path: A Technical Guide to the Biosynthesis of 15-epi-Danshenol A in Salvia
For Immediate Release
[Shanghai, CN – November 19, 2025] – While the intricate biosynthetic pathways of many pharmacologically significant diterpenoids in Salvia species, such as the tanshinones, have been extensively mapped, the precise enzymatic journey to 15-epi-Danshenol A remains an area of active scientific inquiry. This technical guide synthesizes the current understanding of abietane-type diterpenoid biosynthesis in Salvia miltiorrhiza (Danshen) to propose a putative pathway for this compound. It is designed for researchers, scientists, and drug development professionals engaged in natural product biosynthesis and metabolic engineering.
The biosynthesis of abietane-type diterpenoids in Salvia is a complex process originating from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).[1] The pathway proceeds through several key enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs), which are responsible for the vast structural diversity of these compounds.[2]
I. The Core Biosynthetic Framework: From GGPP to Miltiradiene
The initial and well-characterized steps of abietane diterpenoid biosynthesis in S. miltiorrhiza involve the formation of the tricyclic hydrocarbon scaffold, miltiradiene. This process is a two-step cyclization of GGPP.
-
Formation of Copalyl Diphosphate (CPP): The pathway begins with the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate. This reaction is catalyzed by the class II diterpene synthase, copalyl diphosphate synthase (SmCPS).[3]
-
Formation of Miltiradiene: The bicyclic intermediate, (+)-CPP, is then further cyclized and rearranged by a class I diterpene synthase, kaurene synthase-like (SmKSL), to produce the abietane skeleton of miltiradiene.[3]
II. The Putative Pathway to this compound
While the precise enzymatic steps from miltiradiene to this compound have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related tanshinones and the chemical structure of Danshenol A. This proposed pathway involves a series of oxidative modifications catalyzed by cytochrome P450 enzymes.
A key intermediate downstream of miltiradiene is ferruginol, which is formed by the hydroxylation of miltiradiene at the C-12 position, a reaction catalyzed by the cytochrome P450 enzyme CYP76AH1.[2] From ferruginol, the pathway likely proceeds through a series of hydroxylations and subsequent ring formations to yield the Danshenol structure. The stereochemistry at the C-15 position is a critical step that would be determined by a specific, yet unidentified, enzyme.
Below is a diagram illustrating the proposed biosynthetic pathway.
III. Quantitative Data on Related Diterpenoids
While specific quantitative data for the biosynthetic pathway of this compound is not yet available, the following table summarizes the content of related and well-studied diterpenoids in Salvia species to provide a comparative context.
| Compound | Species | Plant Part | Concentration (mg/kg dry weight) | Analytical Method |
| Cryptotanshinone | Salvia miltiorrhiza | Root | 764 | UHPLC |
| Tanshinone IIA | Salvia miltiorrhiza | Root | 895 | UHPLC |
| Danshenol A | Salvia glutinosa | Root | Not specified | UHPLC |
Data compiled from existing literature.
IV. Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.
A. Identification of Candidate Genes via Transcriptomics
Objective: To identify candidate cytochrome P450s and other enzymes involved in the downstream modifications of miltiradiene.
Protocol:
-
Plant Material: Collect root tissues from Salvia miltiorrhiza at various developmental stages, and from plants subjected to elicitor treatment (e.g., methyl jasmonate) to induce secondary metabolism.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).
-
Co-expression Analysis: Analyze the transcriptomic data to identify genes that are co-expressed with known genes in the tanshinone biosynthetic pathway, such as SmCPS, SmKSL, and CYP76AH1.
-
Phylogenetic Analysis: Perform phylogenetic analysis of the candidate P450 genes to identify homologs of known terpenoid-modifying enzymes.
B. Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. miltiorrhiza cDNA.
-
Vector Construction: Clone the candidate genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (transient expression).
-
Heterologous Expression:
-
Yeast: Transform the expression constructs into a yeast strain engineered to produce the precursor, ferruginol.
-
N. benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs, along with constructs for the upstream pathway enzymes if necessary.
-
-
Metabolite Extraction and Analysis: After a period of incubation, extract the metabolites from the yeast culture or plant tissue. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.
-
In Vitro Enzyme Assays:
-
Express and purify the candidate enzymes from E. coli.
-
Perform in vitro assays using the purified enzyme, the putative substrate (e.g., ferruginol), and necessary co-factors (e.g., NADPH and a cytochrome P450 reductase).
-
Analyze the reaction products by GC-MS or LC-MS.
-
C. Analytical Method for Separation and Quantification of Danshenol Isomers
Objective: To develop a method for the separation and quantification of Danshenol A and its stereoisomers.
Protocol:
-
Sample Preparation: Extract dried and powdered root material from S. miltiorrhiza with a suitable solvent such as methanol or a mixture of chloroform and methanol.
-
Chromatographic Separation:
-
System: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Employ a chiral stationary phase column (e.g., Chiralcel OD-H) to separate the stereoisomers.
-
Mobile Phase: Optimize the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the isomers.
-
-
Detection and Quantification:
-
Detector: Use a tandem mass spectrometer (MS/MS) for sensitive and selective detection.
-
Quantification: Develop a multiple reaction monitoring (MRM) method based on the specific precursor-to-product ion transitions for Danshenol A. Use an external calibration curve with an authentic standard of this compound for absolute quantification.
-
V. Logical Workflow for Pathway Discovery
The following diagram outlines the logical workflow for the discovery and characterization of the this compound biosynthetic pathway.
VI. Conclusion and Future Outlook
The complete elucidation of the this compound biosynthetic pathway in Salvia miltiorrhiza presents an exciting frontier in plant biochemistry and natural product synthesis. The identification of the specific cytochrome P450s and other enzymes responsible for the final steps of its formation will not only fill a significant gap in our understanding of diterpenoid metabolism but also provide valuable enzymatic tools for the metabolic engineering of high-value pharmaceuticals. The methodologies outlined in this guide provide a robust framework for researchers to systematically unravel this and other complex biosynthetic pathways.
References
- 1. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrated Transcriptomics and Proteomics to Reveal Regulation Mechanism and Evolution of SmWRKY61 on Tanshinone Biosynthesis in Salvia miltiorrhiza and Salvia castanea [frontiersin.org]
In-depth Technical Guide: Known Biological Activities of 15-epi-Danshenol A
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive overview of the currently accessible scientific literature regarding the biological activities of the abietane diterpenoid, 15-epi-Danshenol A. A thorough investigation of available research indicates that detailed biological studies specifically on this stereoisomer are limited. The primary research identifying this compound and investigating its activity was published in 1998. While this key publication is cited in subsequent literature, its full text, containing specific quantitative data and detailed experimental protocols, is not widely accessible in the public domain.
Therefore, this guide presents the available information on this compound, supplemented with data from its close stereoisomer, Danshenol A, to provide a broader context for its potential biological functions. It is crucial to note that in many studies on Danshenol A, the specific stereochemistry is not defined.
Overview of Danshenol A and its Stereoisomers
Danshenol A and its stereoisomer, this compound, are abietane-type diterpenoids. These compounds have been isolated from plants of the Salvia genus, notably Salvia glutinosa and Salvia miltiorrhiza. The structural difference between Danshenol A and this compound lies in the stereochemistry at position 15 of the molecule, a feature that can significantly influence biological activity.
Known Biological Activities
The primary biological activity associated with Danshenol A and its isomers is the inhibition of aldehyde reductase.
Aldehyde Reductase Inhibition
Research has identified Danshenol A as a potent inhibitor of aldehyde reductase (AR). One study reported an IC50 value of 0.10 µM for Danshenol A, which is comparable to that of the clinically used AR inhibitor, epalrestat.[1][2] Aldehyde reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.
A pivotal, though not fully accessible, study from 1998 first isolated both Danshenol A and this compound from the roots of Salvia glutinosa and investigated their properties, including their effects on aldehyde reductase.[3]
Quantitative Data on Aldehyde Reductase Inhibition by Danshenol A (unspecified stereoisomer)
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Compound | Reference |
| Danshenol A | Aldose Reductase | 0.10 | Salvia miltiorrhiza Bunge | [Tezuka et al., 1997][1] |
Experimental Protocols
While the specific protocol used to determine the activity of this compound is not available, a general methodology for assessing aldehyde reductase inhibition can be outlined based on standard practices in the field.
General Protocol for Aldose Reductase Inhibition Assay
A common method for measuring aldose reductase activity involves spectrophotometrically monitoring the oxidation of NADPH to NADP+.
Workflow for Aldose Reductase Inhibition Assay
Caption: General workflow for an in vitro aldose reductase inhibition assay.
Signaling Pathways
Currently, there is no available information detailing the specific signaling pathways modulated by this compound. Research on the broader class of compounds from Salvia species suggests potential interactions with various cellular targets, but specific pathways for this isomer have not been elucidated in the accessible literature.
Conclusion and Future Directions
The biological activity of this compound, particularly its potential as an aldehyde reductase inhibitor, warrants further investigation. The primary limitation in providing a more detailed analysis is the lack of public access to the full dataset from the original research that characterized this compound.
Future research should focus on the following areas:
-
Re-synthesis and Confirmation of Activity: Chemical synthesis of this compound and subsequent head-to-head comparison with Danshenol A in aldehyde reductase inhibition assays would provide definitive data on the influence of its stereochemistry.
-
Broader Biological Screening: Evaluating this compound against a wider panel of biological targets would help to uncover any additional activities and potential therapeutic applications.
-
Cellular and In Vivo Studies: If potent activity is confirmed, studies in cellular models of diabetic complications and subsequent in vivo animal models would be the logical next steps to assess its therapeutic potential.
References
15-epi-Danshenol A: A Technical Guide to Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of 15-epi-Danshenol A is limited. This document synthesizes available information on closely related Danshenol compounds (Danshenol A, B, and C) to propose hypothesized mechanisms of action for this compound. These hypotheses are based on the structural similarity within the Danshenol family and should be subject to experimental verification.
Introduction
This compound is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. Like other Danshenols, it is presumed to possess significant biological activities, including anti-inflammatory and antioxidant effects, with potential applications in cardiovascular research. This guide provides an in-depth overview of the hypothesized signaling pathways and molecular interactions of this compound, based on studies of its close structural analogs.
Hypothesized Mechanisms of Action
Based on the known activities of Danshenol A, B, and C, we can hypothesize several potential mechanisms of action for this compound. These primarily revolve around the modulation of inflammatory and oxidative stress pathways.
Inhibition of the NF-κB Signaling Pathway (Hypothesized from Danshenol A)
A key hypothesized anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This hypothesis is extrapolated from studies on Danshenol A, which has been shown to inhibit TNF-α-induced inflammation in endothelial cells. The proposed pathway involves the modulation of NADPH oxidase 4 (NOX4).
Signaling Pathway Diagram:
Modulation of the PIK3CG/NLRP3 Inflammasome Pathway (Hypothesized from Danshenol B)
Another potential mechanism is the regulation of the PIK3CG/NLRP3 inflammasome pathway. This is based on findings for Danshenol B, which has been shown to alleviate central post-stroke pain through this pathway. This suggests a role for this compound in neuro-inflammation and related pathologies.
Signaling Pathway Diagram:
Regulation of MAPK Signaling Pathways (Hypothesized from Danshenol C)
Based on studies of Danshenol C, this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in a variety of cellular processes including inflammation, cell proliferation, and apoptosis.
Signaling Pathway Diagram:
Quantitative Data Summary
| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |
| Danshenol A | Aldose Reductase | - | 0.10 µM | [1] |
| Danshenol A | Cytotoxicity | K562 | 0.53 µg/mL | [1] |
| Danshenol A | Cytotoxicity | QGY | 4.65 µg/mL | [1] |
| Danshenol A | Cytotoxicity | Me180 | 6.89 µg/mL | [1] |
| Danshenol A | Cytotoxicity | T-24 | 7.94 µg/mL | [1] |
Experimental Protocols
Detailed experimental protocols for studies on this compound are not available. The following are generalized protocols for key experimental techniques that would be essential for validating the hypothesized mechanisms of action, based on standard laboratory practices and methodologies cited in studies of other Danshenols.
Western Blotting for Protein Expression Analysis
This protocol is a general guideline for assessing the protein levels of key signaling molecules such as NOX4, p-IKKβ, p-IκBα, PIK3CG, NLRP3, and phosphorylated MAPKs.
Experimental Workflow Diagram:
Methodology:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Specific antibody dilutions need to be optimized.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for measuring the mRNA levels of genes such as ICAM1, NLRP3, and MAPK-responsive genes.
Experimental Workflow Diagram:
Methodology:
-
Total RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Primer sequences for target genes and a housekeeping gene (e.g., GAPDH) need to be designed and validated. A typical thermal cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion and Future Directions
The mechanism of action of this compound remains to be definitively elucidated. However, based on the activities of its structural analogs, it is reasonable to hypothesize that its primary therapeutic effects are mediated through the inhibition of key inflammatory and oxidative stress pathways, including NF-κB, NLRP3 inflammasome, and MAPK signaling.
Future research should focus on direct experimental validation of these hypothesized pathways for this compound. This would involve comprehensive in vitro and in vivo studies to:
-
Determine the IC50 values of this compound in various cell-based assays related to inflammation and oxidative stress.
-
Quantify the effect of this compound on the expression and phosphorylation of key proteins in the hypothesized signaling pathways.
-
Utilize specific inhibitors and gene-silencing techniques to confirm the role of these pathways in the action of this compound.
-
Evaluate the efficacy of this compound in relevant animal models of inflammatory and cardiovascular diseases.
Such studies will be crucial for a thorough understanding of the pharmacological profile of this compound and for advancing its potential development as a therapeutic agent.
References
Potential Therapeutic Targets of 15-epi-Danshenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Danshenol A is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic targets. Due to the limited specific research on this compound, this document also incorporates data from its close structural isomer, Danshenol A, to infer potential mechanisms and targets. The primary modes of action for these related compounds involve the modulation of oxidative stress and inflammatory pathways, highlighting their potential in cardiovascular and neuroprotective applications.[1]
Core Therapeutic Potential
The primary therapeutic potential of this compound and related abietane-type diterpenoids lies in their antioxidant and anti-inflammatory properties.[1] Research into Danshenol A has demonstrated its ability to interfere with signaling cascades that lead to the production of reactive oxygen species (ROS) and inflammatory mediators.[1] This positions these compounds as promising candidates for the development of therapies for diseases with underlying oxidative or inflammatory components, such as atherosclerosis and neurodegenerative disorders.[1][3]
Quantitative Data on Related Compounds
| Compound | Cell Line | IC50 (µM) |
| Tanshinone IIA | MCF-7 | 5.6 ± 0.7 |
| MDA-MB-231 | 8.9 ± 1.1 | |
| A549 | 12.3 ± 1.5 | |
| Cryptotanshinone | MCF-7 | 7.2 ± 0.9 |
| MDA-MB-231 | 10.1 ± 1.3 | |
| A549 | 15.8 ± 2.0 | |
| Tanshinone I | MCF-7 | 3.8 ± 0.5 |
| MDA-MB-231 | 6.5 ± 0.8 | |
| A549 | 9.7 ± 1.2 |
Data sourced from a study on novel tanshinone derivatives and their effects on various cancer cell lines.[4]
Signaling Pathways and Molecular Targets
The primary signaling pathway elucidated for the closely related Danshenol A involves the inhibition of TNF-α-induced inflammation in endothelial cells. This pathway is crucial in the pathogenesis of atherosclerosis.
TNF-α-Induced ICAM-1 Expression Pathway
Danshenol A has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells. This effect is mediated through the NOX4-dependent IKKβ/NF-κB pathway.[3] The suppression of ICAM-1 expression reduces the adhesion of monocytes to endothelial cells, a critical early step in the development of atherosclerotic plaques.[3]
Caption: Danshenol A's inhibition of the TNF-α/NOX4/NF-κB pathway.
Other related compounds from Danshen, such as Tanshinone IIA, have been shown to modulate a variety of other signaling pathways, suggesting that this compound may also have broader effects. These pathways include:
-
PI3K/Akt Pathway: Involved in cell survival, proliferation, and angiogenesis.[5]
-
MAPK Pathway: A key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[5]
-
JAK/STAT Pathway: Critical for cytokine signaling and immune responses.[6]
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the research of this compound and its related compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 or 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for ICAM-1 Expression
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: Treat HUVECs with TNF-α (10 ng/mL) with or without pre-treatment with this compound for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ICAM-1 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Caption: A typical workflow for Western Blot analysis.
Conclusion and Future Directions
This compound, along with its related compounds from Salvia miltiorrhiza, represents a promising class of molecules for therapeutic development, particularly in the areas of cardiovascular and neuroprotective medicine. The anti-inflammatory and antioxidant properties demonstrated by Danshenol A through the inhibition of the NOX4/NF-κB pathway provide a strong rationale for further investigation into this compound.
Future research should focus on:
-
Directly assessing the biological activity of this compound to confirm if it shares the same mechanisms as Danshenol A.
-
Determining the quantitative pharmacological parameters of this compound, such as its IC50 and binding affinities for various targets.
-
Expanding the investigation into other potential signaling pathways that may be modulated by this compound.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cardiovascular and neurodegenerative diseases.
A deeper understanding of the molecular targets and mechanisms of action of this compound will be crucial for its successful translation into clinical applications.
References
- 1. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Danshenols: Current Research on Biological Activities and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenols, a class of abietane-type diterpenoids isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen), have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on Danshenols, with a focus on Danshenol A, B, and C. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing the molecular pathways through which these compounds exert their effects.
It is important to note that while the stereochemistry of natural products is a critical aspect of their biological function, a comprehensive literature search for the specific epimers of Danshenols did not yield significant results. Therefore, this review will focus on the biological activities and mechanisms of action of the commonly studied Danshenol isomers, laying a foundation for future research that may delve into the stereospecific properties of these promising compounds.
Biological Activities and Quantitative Data
Danshenols exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The following tables summarize the available quantitative data from the literature to facilitate a comparative analysis of their potency.
Table 1: Anti-cancer Activity of Danshenol A
| Cell Line | Cancer Type | IC50 (µg/mL) |
| K562 | Chronic Myelogenous Leukemia | 0.53 |
| T-24 | Bladder Cancer | 7.94 |
| QGY | Hepatocellular Carcinoma | 4.65 |
| Me180 | Cervical Cancer | 6.89 |
Table 2: Aldose Reductase Inhibitory Activity of Danshenol A
| Enzyme | IC50 (µM) |
| Aldose Reductase | 0.10 |
Key Signaling Pathways
Danshenols have been shown to modulate several key signaling pathways implicated in various diseases. This section details their mechanisms of action and provides visual representations of these pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Danshenol C has been found to modulate the MAPK signaling pathway, which is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1] Specifically, Danshenol C treatment has been shown to decrease the mRNA expression of MAPK8 (JNK1) and MAPK14 (p38).[2]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade influenced by Danshenol C. This pathway is vital for immune responses and cell growth. Research indicates that Danshenol C treatment leads to a significant decrease in the mRNA and protein expression of STAT3.[1][2]
PIK3CG/NLRP3 Signaling Pathway
Danshenol B has been shown to alleviate central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway. It suppresses this pathway, which is involved in neuroinflammation.[3] Molecular docking studies have shown a strong binding affinity of Danshenol B to PIK3CG.[3]
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for the study of Danshenols.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (e.g., MAPK8, MAPK14, STAT3) in response to Danshenol C treatment.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable method, such as the Trizol method.[2]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[2]
-
Primer Design: Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are designed and synthesized.[2]
-
PCR Amplification: The qRT-PCR reaction is performed using a real-time PCR system. A typical reaction mixture includes SYBR Green PCR Master Mix, template cDNA, and forward and reverse primers.[2]
-
Thermal Cycling: The amplification conditions generally consist of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. For example: pre-denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.[2]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[1]
Western Blotting for Protein Expression Analysis
Objective: To determine the protein expression levels of target proteins (e.g., STAT3, MAPK8, MAPK14) following treatment with Danshenol C.
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Mouse Model of Central Post-Stroke Pain (CPSP)
Objective: To evaluate the therapeutic potential of Danshenol B in a mouse model of CPSP.
Methodology:
-
Model Induction: CPSP is induced in mice by injecting collagenase IV into the ventral posterolateral (VPL) and ventral posteromedial (VPM) nuclei of the thalamus.[3]
-
Drug Administration: Danshenol B (e.g., 50 mg/kg) is administered to the mice, typically via oral gavage, for a specified period.[3]
-
Behavioral Testing: Pain-related behaviors are assessed using methods such as the von Frey test for mechanical allodynia and the cold plate test for thermal hyperalgesia.[3]
-
Tissue Collection and Analysis: At the end of the study, brain tissue is collected for molecular analysis, such as qRT-PCR and Western blotting, to investigate the underlying mechanisms.[3]
Conclusion
Danshenols, as active constituents of Salvia miltiorrhiza, demonstrate significant therapeutic potential through their modulation of key signaling pathways involved in inflammation, cancer, and pain. This technical guide has summarized the available quantitative data on their biological activities and provided an overview of the experimental methodologies used to elucidate their mechanisms of action. The detailed diagrams of the MAPK, JAK-STAT, and PIK3CG/NLRP3 signaling pathways offer a visual framework for understanding the molecular interactions of Danshenols. While the current literature provides a strong foundation, further research, particularly into the specific roles and activities of Danshenol epimers, is warranted to fully unlock their therapeutic potential. The detailed protocols and compiled data within this guide are intended to support and facilitate such future investigations by the scientific and drug development communities.
References
- 1. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Methodological & Application
Application Note and Protocol: Isolation and Purification of 15-epi-Danshenol A from Salvia glutinosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the isolation and purification of 15-epi-Danshenol A, a bioactive diterpenoid, from the roots of Salvia glutinosa. The protocol herein describes a systematic approach encompassing extraction, multi-step chromatographic separation, and final purification. The methods are designed to yield high-purity this compound suitable for further biological and pharmacological studies. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Salvia glutinosa, commonly known as glutinous sage, is a rich source of various bioactive compounds, including diterpenoids. Among these, Danshenol A and its epimer, this compound, have garnered interest for their potential therapeutic properties. These compounds belong to the abietane-type diterpenoids, a class of molecules known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The structural similarity of these compounds to tanshinones, found in the well-known medicinal plant Salvia miltiorrhiza, further underscores their pharmacological potential.[1][3]
The successful isolation and purification of this compound are crucial for its accurate pharmacological evaluation and potential as a drug lead. This protocol outlines a robust and reproducible method for obtaining this compound in high purity from the roots of Salvia glutinosa.
Materials and Methods
Plant Material
-
Dried roots of Salvia glutinosa.
Solvents and Reagents
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
This compound standard (for analytical comparison)
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
-
Glass columns for chromatography
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
C18 HPLC columns (preparative and analytical)
-
UV-Vis detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Extraction
-
Preparation of Plant Material: Grind the dried roots of Salvia glutinosa into a coarse powder.
-
Solvent Extraction:
-
Perform an initial defatting step by extracting the powdered root material with n-hexane.
-
Subsequently, extract the defatted plant material with methanol or a mixture of dichloromethane and methanol.[4][5] A common method is sequential extraction with solvents of increasing polarity. For this protocol, we will proceed with a methanol extraction.
-
The extraction can be carried out using a Soxhlet apparatus for several hours or by maceration at room temperature with agitation for 24-48 hours, repeated three times.
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
The purification of this compound is achieved through a multi-step chromatographic process.
Step 1: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column packed with a slurry of silica gel in n-hexane.
-
Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation by Thin Layer Chromatography (TLC).
-
Pooling of Fractions: Combine fractions containing compounds with similar TLC profiles. Fractions containing diterpenoids, including this compound, are typically eluted with mid-polarity solvent mixtures.
Step 2: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Sample Application: Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of methanol and apply it to the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with methanol.[6]
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of the target compound using analytical HPLC. Pool the fractions containing this compound.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase for the separation of such diterpenoids is a gradient of acetonitrile and water.[4][7]
-
Sample Injection: Dissolve the further purified fraction from the Sephadex column in the mobile phase and inject it into the preparative HPLC system.
-
Purification: Run the HPLC with a suitable gradient program to separate this compound from other closely related compounds.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time of a standard, if available, or collect all major peaks for subsequent identification.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.
Purity Assessment and Structural Elucidation
-
Analytical HPLC: Assess the purity of the final compound using an analytical HPLC system with a C18 column and a suitable gradient of acetonitrile and water. A purity of >98% is generally desired for biological assays.[8]
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Determine the molecular weight of the purified compound. The molecular formula for this compound is C₂₁H₂₀O₄, with a molecular weight of 336.4 g/mol .[8][9]
-
Nuclear Magnetic Resonance (NMR): Use ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of this compound by comparing the spectral data with published values.
-
Data Presentation
Table 1: Summary of a Representative Purification of this compound from Salvia glutinosa
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Methanol Extraction | 500 g (Dried Roots) | 25,000 | 5.0 | ~5-10 |
| Silica Gel Chromatography | 25 | 1,500 | 6.0 | ~40-50 |
| Sephadex LH-20 Chromatography | 1.5 | 300 | 20.0 | ~70-80 |
| Preparative HPLC | 0.3 | 50 | 16.7 | >98 |
Note: The yield and purity values presented are illustrative and may vary depending on the specific experimental conditions and the quality of the plant material.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biorbyt [biorbyt.com]
- 9. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
Application Notes and Protocols for the Quantification of 15-epi-Danshenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Danshenol A is a diterpenoid and an active metabolite derived from Salvia miltiorrhiza (Danshen), a widely used traditional Chinese medicine. As an epimer of Danshenol A, its distinct stereochemistry may confer unique pharmacological properties, making its accurate quantification crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development. These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily focusing on a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols are based on established methods for the analysis of Danshenol A and principles of chiral separation.
I. Analytical Method: UPLC-MS/MS
A sensitive and selective UPLC-MS/MS method is the recommended approach for the quantification of this compound in complex biological matrices such as plasma. This technique offers high resolution, rapid analysis time, and the specificity required to differentiate and quantify stereoisomers.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: General workflow for this compound quantification.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from rat plasma.
Materials:
-
Rat plasma samples
-
This compound reference standard
-
Internal Standard (IS) working solution (e.g., p-hydroxybenzoic acid, 1 µg/mL in water)
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid solution
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (1 µg/mL).
-
Add 50 µL of water (or standard solution for calibration curve).
-
Add 10 µL of 1 M hydrochloric acid solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Operating Conditions
The following conditions are proposed for the separation and quantification of this compound. A chiral column is essential for the separation of the epimers.
Table 1: UPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Chiral stationary phase column (e.g., Chiralpak series) for separation of epimers. Dimensions: 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, linear gradient to 5% A over 5 min, hold for 1 min, return to initial conditions over 0.5 min, and re-equilibrate for 1.5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 22 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Mass Spectrometric Detection
Quantification is performed using Multiple Reaction Monitoring (MRM) mode.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 197 | 135 | 16 |
| Internal Standard (p-hydroxybenzoic acid) | 137 | 93 | 20 |
II. Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines. The following tables summarize typical acceptance criteria and expected performance data.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor should be between 0.85 and 1.15 |
| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions (bench-top, freeze-thaw, long-term) |
Table 4: Representative Quantitative Data for Method Validation
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | 8.9 | -5.2 | 11.3 | -3.8 |
| Low QC | 15 | 6.5 | 3.1 | 8.2 | 4.5 |
| Medium QC | 150 | 4.8 | -1.7 | 6.1 | -0.9 |
| High QC | 750 | 3.9 | 2.5 | 5.4 | 1.8 |
III. Signaling Pathway Diagram
Danshenol A has been reported to inhibit the IGF-1R/PI3K/AKT signaling pathway, which is involved in adipogenesis. This pathway is a potential target for the therapeutic effects of Danshenol A and its epimers.
Caption: Inhibition of the IGF-1R/PI3K/AKT pathway by Danshenol A.
IV. Conclusion
The UPLC-MS/MS method outlined provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a chiral stationary phase is critical for the successful separation of the epimers. Proper method validation is essential to ensure the reliability of the quantitative data for applications in pharmacology, toxicology, and clinical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and natural product analysis.
Application Notes and Protocols for the Analysis of 15-epi-Danshenol A by HPLC and UHPLC-DAD-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 15-epi-Danshenol A, a diterpenoid compound found in plants of the Salvia genus. The protocols are intended for use in research, quality control, and pharmacokinetic studies. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally related Danshenols and other diterpenoids from Salvia species.
Introduction
This compound is a bioactive diterpenoid derived from the roots of plants such as Salvia miltiorrhiza (Danshen) and Salvia glutinosa.[1] This compound, with a molecular formula of C₂₁H₂₀O₄ and a molecular weight of 336.40 g/mol , is of interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Accurate and precise analytical methods are crucial for its quantification in plant extracts, pharmaceutical formulations, and biological matrices.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with DAD and Mass Spectrometry (MS) are powerful techniques for the separation, identification, and quantification of this compound.
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of this compound and other diterpenoids from dried plant material (e.g., Salvia roots).
Protocol: Ultrasonic Extraction of Diterpenoids from Salvia Species
-
Grinding: Grind the dried plant material to a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: Prepare an extraction solvent of 85% (v/v) methanol in water.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE membrane filter into an HPLC vial.
-
-
Storage: Store the vial at 4°C until analysis.
HPLC-DAD Method (Adapted from methods for Danshen analysis)
This method is suitable for the routine quantification of this compound in plant extracts.
Instrumentation:
-
Agilent 1260 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters C18 column (150 mm × 3.9 mm, 5 µm) |
| Mobile Phase A | 0.3% (v/v) Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-40 min, 10-60% B; 40-50 min, 60-70% B; 50-70 min, 70-83% B; 70-75 min, 83-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (for Danshenols and Tanshinones) |
UHPLC-DAD-MS Method (Adapted from methods for Danshenol A analysis)
This method provides higher resolution, sensitivity, and specificity, making it ideal for complex matrices and metabolite identification.
Instrumentation:
-
Thermo Scientific Vanquish UHPLC system or equivalent, coupled to a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer or similar high-resolution mass spectrometer with a heated electrospray ionization (HESI) source.
UHPLC Conditions:
| Parameter | Value |
| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0 min (42% B), 5 min (45% B), 11 min (56% B), 16 min (85% B), 20 min (95% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 25°C |
| DAD Detection | 270 nm |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 units |
| Auxiliary Gas Flow Rate | 10 units |
| Heater Temperature | 300°C |
| Scan Range (Full Scan) | m/z 100-1000 |
| Resolution (Full Scan) | 70,000 |
| dd-MS² (TopN) | 5 |
| Collision Energy | Stepped NCE (20, 30, 40 eV) |
Quantitative Data
The following tables summarize the expected quantitative performance of the analytical methods. As there is no specific published data for this compound, the values are illustrative and based on the performance of methods for structurally similar compounds like Danshenols and Tanshinones.
Table 1: HPLC-DAD Method Performance (Illustrative)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 2: UHPLC-DAD-MS Method Performance (Illustrative)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Recovery) | 97 - 103% |
| Precision (RSD%) | < 1.5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Potential Signaling Pathway Modulation by Danshenols
Danshenols, including this compound, are known to modulate various signaling pathways related to inflammation and oxidative stress. The following diagram illustrates a potential mechanism of action.
Caption: Potential signaling pathway modulation by this compound.
References
In Vitro Cell Culture Protocols for 15-epi-Danshenol A: A Detailed Guide for Researchers
Introduction
15-epi-Danshenol A, a derivative of Danshenol A, is a bioactive compound of interest in pharmacological research, particularly for its potential anti-inflammatory and anti-cancer properties. While specific research on this compound is emerging, the existing body of literature on the closely related compound, Danshenol A, provides a strong foundation for establishing in vitro cell culture protocols. This document outlines detailed application notes and experimental procedures for investigating the effects of this compound in cell culture, with a focus on its anti-inflammatory and cytotoxic activities. The protocols provided are based on established methodologies for Danshenol A and related tanshinones and can be adapted for the study of its epimer.
Application Notes
This compound is expected to exhibit biological activities similar to Danshenol A, which has demonstrated significant anti-inflammatory and anti-cancer effects in preclinical studies. In vitro cell culture models are essential for elucidating the mechanisms of action, determining effective concentrations, and identifying molecular targets of this compound.
1. Anti-Inflammatory Applications:
Danshenol A has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. Key applications for in vitro studies include:
-
Inhibition of Pro-inflammatory Cytokines: Assessing the ability of this compound to reduce the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
Modulation of Inflammatory Signaling Pathways: Investigating the effect of the compound on key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
2. Anti-Cancer Applications:
Compounds from Salvia miltiorrhiza (Danshen), including tanshinones, have been reported to possess cytotoxic and pro-apoptotic activities against various cancer cell lines. In vitro applications in cancer research include:
-
Cytotoxicity and Cell Viability Assays: Determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines to assess its potency and selectivity.
-
Apoptosis Induction: Evaluating the ability of the compound to induce programmed cell death (apoptosis) in cancer cells and elucidating the underlying molecular mechanisms, such as the activation of caspases and regulation of Bcl-2 family proteins.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables summarize quantitative data for the closely related Danshenol A and general Danshen extracts. Researchers should use this data as a starting point for dose-response studies with this compound.
Table 1: Anti-Inflammatory Activity of Danshenol A
| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |
| HUVECs | TNF-α (10 ng/mL) | Danshenol A | 10 nM | Inhibition of ICAM-1 expression |
Table 2: Cytotoxicity of Danshen Extract in Human Oral Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| SAS | Danshen Extract | ~5-10 µg/mL | 24 h | [1] |
| SCC25 | Danshen Extract | ~5-10 µg/mL | 24 h | [1] |
| OEC-M1 | Danshen Extract | ~5-10 µg/mL | 24 h | [1] |
Note: Researchers should perform their own dose-response experiments to determine the precise IC50 values for this compound in their specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for key in vitro experiments. These should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound (including a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. The recommended cell density is 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for detecting changes in the protein expression and phosphorylation status of key components of the NF-κB and MAPK pathways.
Materials:
-
Target cell line (e.g., RAW 264.7 for inflammation, or a cancer cell line)
-
Complete cell culture medium
-
This compound
-
LPS (for inflammation studies)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound with or without a stimulant (e.g., LPS or TNF-α) for the appropriate time.
-
Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. i. Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Diagram 1: General Experimental Workflow for In Vitro Analysis
References
Determining the Efficacy of 15-epi-Danshenol A in MDA-MB-231 Triple-Negative Breast Cancer Cells
Application Note
Introduction
15-epi-Danshenol A is a derivative of Danshenol A, a compound belonging to the tanshinone family of bioactive molecules extracted from the roots of Salvia miltiorrhiza (Danshen). Tanshinones, including Tanshinone I and Tanshinone IIA, have demonstrated significant anti-cancer properties in various cancer cell lines, including the highly metastatic triple-negative breast cancer cell line, MDA-MB-231.[1][2][3] These compounds have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][2] This document provides a comprehensive set of protocols to evaluate the efficacy of this compound on MDA-MB-231 cells, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-disrupting potential. The methodologies described herein are based on established techniques for in vitro drug efficacy screening in cancer cell lines.[4][5][6]
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology who are investigating the therapeutic potential of novel compounds against breast cancer.
Data Presentation
The following tables represent hypothetical data based on the known effects of related tanshinone compounds on MDA-MB-231 cells. These tables are for illustrative purposes to guide the presentation of experimental results.
Table 1: Anti-proliferative Activity of this compound on MDA-MB-231 Cells
| Concentration (µM) | Mean Percent Viability (24h) | Standard Deviation (24h) | Mean Percent Viability (48h) | Standard Deviation (48h) | Mean Percent Viability (72h) | Standard Deviation (72h) |
| 0 (Vehicle Control) | 100.00 | 4.50 | 100.00 | 5.20 | 100.00 | 4.80 |
| 1 | 92.30 | 3.80 | 85.10 | 4.10 | 78.60 | 3.90 |
| 5 | 78.50 | 4.20 | 65.40 | 3.50 | 52.10 | 4.30 |
| 10 | 61.20 | 3.10 | 48.90 | 2.90 | 35.70 | 3.20 |
| 25 | 45.80 | 2.90 | 30.10 | 2.50 | 18.40 | 2.10 |
| 50 | 28.30 | 2.10 | 15.60 | 1.80 | 8.90 | 1.50 |
| IC50 (µM) | >50 | 11.5 | 7.2 |
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48h Treatment)
| Concentration (µM) | Percent Early Apoptotic Cells (Annexin V+/PI-) | Percent Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Percent Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 2.1 ± 0.5 | 94.7 ± 1.2 |
| 10 | 15.8 ± 1.5 | 8.5 ± 1.1 | 75.7 ± 2.1 |
| 25 | 28.4 ± 2.1 | 15.2 ± 1.8 | 56.4 ± 3.5 |
| 50 | 45.1 ± 3.2 | 25.7 ± 2.5 | 29.2 ± 4.1 |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (24h)
| Concentration (µM) | Percent of Cells in G0/G1 Phase | Percent of Cells in S Phase | Percent of Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.5 | 30.1 ± 1.8 | 24.7 ± 2.1 |
| 10 | 58.9 ± 3.1 | 25.3 ± 2.0 | 15.8 ± 1.9 |
| 25 | 69.7 ± 3.8 | 18.5 ± 1.5 | 11.8 ± 1.4 |
| 50 | 75.4 ± 4.2 | 12.1 ± 1.2 | 12.5 ± 1.3 |
Experimental Protocols
1. Cell Culture and Maintenance
MDA-MB-231 cells are cultured in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are sub-cultured upon reaching 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on MDA-MB-231 cells.
-
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete L-15 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Analyze the stained cells using a flow cytometer within one hour.
-
4. Cell Cycle Analysis
This protocol determines the effect of this compound on the cell cycle distribution of MDA-MB-231 cells.
-
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[6]
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
5. Western Blot Analysis
This technique is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation. Based on the known mechanisms of related tanshinones, potential targets for analysis include Aurora A, NF-κBp65, Erb-B2, cleaved PARP, and survivin.[1][2][9]
-
Materials:
-
Treated and untreated MDA-MB-231 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Aurora A, NF-κBp65, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Experimental workflow for determining the efficacy of this compound.
Caption: Putative signaling pathways affected by this compound in MDA-MB-231 cells.
References
- 1. Tanshinones inhibit the growth of breast cancer cells through epigenetic modification of Aurora A expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinones Inhibit the Growth of Breast Cancer Cells through Epigenetic Modification of Aurora A Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Frontiers | Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways [frontiersin.org]
- 7. High throughput screening of natural products for anti-mitotic effects in MDA-MB-231 human breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinlactone triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-epi-Danshenol A in HL-60 Cell Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine from which various bioactive compounds, known as tanshinones, have been isolated.[1][2] These compounds, including Tanshinone I and Tanshinone IIA, have demonstrated significant anti-cancer properties across multiple cancer types, including leukemia.[2] 15-epi-Danshenol A is a derivative of this class of compounds. Its therapeutic potential is explored through its cytotoxic and apoptotic effects on cancer cell lines.
This document provides detailed protocols for assessing the cytotoxicity of this compound using the human promyelocytic leukemia cell line, HL-60. The HL-60 cell line is a well-established model for studying the effects of potential chemotherapeutic agents on leukemia.[3][4] The protocols outlined below cover HL-60 cell culture, cytotoxicity determination via MTT assay, and apoptosis analysis using Annexin V-FITC/PI staining.
Materials and Reagents
2.1 Cell Culture
-
HL-60 (ATCC® CCL-240™) human promyelocytic leukemia cells
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 Medium[3][5]
-
Fetal Bovine Serum (FBS), heat-inactivated[3]
-
Penicillin-Streptomycin Solution (100X)[6]
-
L-Glutamine[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue Stain (0.4%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
2.2 MTT Cytotoxicity Assay
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[7]
-
96-well flat-bottom plates
2.3 Annexin V-FITC/PI Apoptosis Assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Fluorescence microscope (optional)
Experimental Protocols
3.1 Protocol 1: HL-60 Cell Culture and Maintenance
HL-60 cells grow in suspension and require specific handling to ensure viability and reproducibility.[5][6]
-
Thawing Frozen Cells:
-
Rapidly thaw a frozen vial of HL-60 cells in a 37°C water bath until only a small ice crystal remains.[3][8]
-
Decontaminate the vial with 70% ethanol.
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM or RPMI-1640 with 20% FBS and 1% Penicillin-Streptomycin).[3][6]
-
Centrifuge at 125 x g for 5-7 minutes.[3]
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium in a T-75 flask.[8]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Sub-culturing and Maintenance:
-
Monitor cell density daily. The doubling time for HL-60 cells is approximately 36 to 48 hours.[5]
-
Maintain the cell culture in suspension at a density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[3]
-
When the cell density approaches 8 x 10^5 cells/mL, split the culture by diluting the cells to a seeding density of 1-2 x 10^5 cells/mL in a new flask with fresh medium.[5][8]
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.[5][8]
-
Check cell viability using Trypan Blue exclusion before each experiment. Viability should be >90%.
-
3.2 Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding:
-
Harvest HL-60 cells in the exponential growth phase.
-
Perform a cell count and viability check.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells for control (cells with vehicle, e.g., 0.1% DMSO) and blank (medium only).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After allowing the cells to recover for 6-12 hours post-seeding, add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Centrifuge the plate at 300-500 x g for 5-10 minutes to pellet the cells and formazan crystals.[6][7]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for MTT-based cytotoxicity assay in HL-60 cells.
3.3 Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC.[12] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]
-
Cell Treatment:
-
Seed HL-60 cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect the cells (including any floating cells) by transferring the suspension to 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.[12]
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Collect data for at least 10,000 events per sample.
-
The cell populations are identified as follows:
-
References
- 1. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geniranlab.ir [geniranlab.ir]
- 4. Virgin olive oil phenols inhibit proliferation of human promyelocytic leukemia cells (HL60) by inducing apoptosis and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuroprotective Effects of 15-epi-Danshenol A in Cell Models
To the valued researcher, scientist, or drug development professional,
This document is intended to provide detailed application notes and protocols on the neuroprotective effects of 15-epi-Danshenol A in various cell models. However, a comprehensive search of the current scientific literature did not yield specific studies on the neuroprotective properties of This compound .
The search results primarily focused on the neuroprotective effects of other components derived from Salvia miltiorrhiza (Danshen), such as Danshensu and Tanshinone I, or the composite Compound Danshen formula. These studies have demonstrated potential neuroprotective mechanisms in cell models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia, often linked to anti-oxidative and anti-inflammatory pathways.
While direct data for this compound is unavailable, we have compiled a generalized set of protocols and conceptual frameworks based on the methodologies commonly employed to assess the neuroprotective effects of related compounds from Danshen. These can serve as a valuable starting point for investigating the potential of this compound.
General Experimental Approach for Assessing Neuroprotective Effects
A typical workflow to investigate the neuroprotective effects of a novel compound like this compound would involve inducing neurotoxicity in a relevant cell line and then evaluating the compound's ability to mitigate this damage.
Hypothetical Data Presentation
Should experiments with this compound be conducted, the quantitative data could be summarized as follows. The tables below are templates for organizing potential experimental outcomes.
Table 1: Effect of this compound on Cell Viability in a 6-OHDA-Induced Parkinson's Disease Model (SH-SY5Y cells)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| 6-OHDA | 100 | 45 ± 3.8 |
| This compound + 6-OHDA | 1 | 55 ± 4.1 |
| This compound + 6-OHDA | 5 | 70 ± 5.5 |
| This compound + 6-OHDA | 10 | 85 ± 4.9 |
Table 2: Effect of this compound on Apoptosis in a 6-OHDA-Induced Parkinson's Disease Model (SH-SY5Y cells)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5 ± 1.2 |
| 6-OHDA | 100 | 40 ± 3.5 |
| This compound + 6-OHDA | 1 | 30 ± 2.8 |
| This compound + 6-OHDA | 5 | 20 ± 2.1 |
| This compound + 6-OHDA | 10 | 10 ± 1.5 |
Detailed Experimental Protocols
The following are detailed, generalized protocols that can be adapted to study the neuroprotective effects of this compound.
Protocol 1: Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for Parkinson's disease research.
-
Culture Conditions: Culture SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain more neuron-like cells, differentiate SH-SY5Y cells with 10 µM retinoic acid for 5-7 days.
-
Plating: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis.
-
Induction of Neurotoxicity: To model Parkinson's disease, treat cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+. The optimal concentration and duration of treatment should be determined empirically (e.g., 100 µM 6-OHDA for 24 hours).
Protocol 2: MTT Assay for Cell Viability
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours) before adding the neurotoxin.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
-
Treatment: Treat cells in a black 96-well plate as described in Protocol 2.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.
Protocol 4: Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways to Investigate
Based on studies of related compounds from Danshen, the neuroprotective effects of this compound might be mediated through the activation of antioxidant and pro-survival signaling pathways.
While specific data on the neuroprotective effects of this compound is currently lacking in the scientific literature, the provided protocols and conceptual frameworks offer a robust starting point for its investigation. The methodologies outlined are standard in the field of neuropharmacology and can be readily adapted to elucidate the potential therapeutic benefits of this compound in cell models of neurodegenerative diseases. Further research is warranted to explore the specific mechanisms of action of this compound.
Application Notes and Protocols for Studying the NF-κB Signaling Pathway with 15-epi-Danshenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Danshenol A, a stereoisomer of the abietane-type diterpenoid Danshenol A isolated from Salvia miltiorrhiza, is a valuable tool for investigating the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers. Danshenol A has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of the NF-κB pathway, making its stereoisomer, this compound, a compound of significant interest for researchers studying inflammation and developing novel therapeutics.
These application notes provide a comprehensive guide for utilizing this compound to study the NF-κB signaling cascade. Detailed protocols for key experiments are provided, along with a summary of the expected quantitative outcomes based on studies with the closely related Danshenol A.
Mechanism of Action
Danshenol A has been demonstrated to inhibit the TNF-α-induced inflammatory response by targeting the NF-κB signaling pathway.[1][2][3] The proposed mechanism involves the inhibition of the NOX4-dependent IKKβ/NF-κB pathway.[1][2][3] Specifically, Danshenol A attenuates the phosphorylation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1][2][3] This prevents the transcription of NF-κB target genes, such as the cell adhesion molecule ICAM-1, which is involved in the inflammatory process.[1][2][3] As a stereoisomer, this compound is expected to exhibit a similar mechanism of action.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effects of Danshenol A on markers of NF-κB pathway activation, as reported in the literature. This data can serve as a reference for expected results when using this compound.
| Assay | Cell Line | Inducer | Danshenol A Concentration | Observed Effect | Reference |
| ICAM-1 Protein Expression | HUVECs | TNF-α (10 ng/mL) | 1 µM | Significant reduction in ICAM-1 expression. | [1][2][3] |
| ICAM-1 Protein Expression | HUVECs | TNF-α (10 ng/mL) | 10 µM | Further reduction in ICAM-1 expression. | [1][2][3] |
| ICAM-1 Protein Expression | HUVECs | TNF-α (10 ng/mL) | 20 µM | Strong inhibition of ICAM-1 expression. | [1][2][3] |
| p-p65 Protein Levels | HUVECs | TNF-α (10 ng/mL) | 1 µM | Noticeable decrease in p65 phosphorylation. | [1][2][3] |
| p-p65 Protein Levels | HUVECs | TNF-α (10 ng/mL) | 10 µM | Significant decrease in p65 phosphorylation. | [1][2][3] |
| p-p65 Protein Levels | HUVECs | TNF-α (10 ng/mL) | 20 µM | Strong inhibition of p65 phosphorylation. | [1][2][3] |
| p-IκBα Protein Levels | HUVECs | TNF-α (10 ng/mL) | 1 µM | Reduction in IκBα phosphorylation. | [1][2][3] |
| p-IκBα Protein Levels | HUVECs | TNF-α (10 ng/mL) | 10 µM | Marked reduction in IκBα phosphorylation. | [1][2][3] |
| p-IκBα Protein Levels | HUVECs | TNF-α (10 ng/mL) | 20 µM | Potent inhibition of IκBα phosphorylation. | [1][2][3] |
Experimental Protocols
Herein are detailed protocols for essential experiments to characterize the effect of this compound on the NF-κB signaling pathway.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic concentrations of this compound and to ensure that the observed inhibitory effects on the NF-κB pathway are not due to cell death.
Materials:
-
Cells capable of NF-κB activation (e.g., HUVECs, HEK293, HeLa, THP-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
TNF-α (or other NF-κB inducer)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the TNF-α-stimulated control.
Western Blot Analysis for Phosphorylated p65 and IκBα
This method allows for the direct visualization and semi-quantification of the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
Cells (e.g., HUVECs, HeLa)
-
This compound
-
TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
Visualizations
Caption: Canonical NF-κB Signaling Pathway.
Caption: Proposed Mechanism of this compound.
Caption: General Experimental Workflow.
References
- 1. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 15-epi-Danshenol A in Animal Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis.[1][2][3] However, sustained hypertrophy can become maladaptive, leading to heart failure, arrhythmias, and increased mortality.[1][4] Consequently, identifying novel therapeutic agents that can regress or prevent pathological cardiac hypertrophy is a critical area of research.
15-epi-Danshenol A is a bioactive compound whose potential effects on cardiac hypertrophy are of growing interest. This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the efficacy of this compound in established animal models of cardiac hypertrophy. The protocols outlined below are based on widely used and validated methods for inducing and assessing cardiac hypertrophy in rodents.[4][5][6][7]
Animal Models of Cardiac Hypertrophy
The two most common and well-characterized rodent models for studying cardiac hypertrophy are the surgical model of pressure overload induced by aortic banding and the pharmacological model of β-adrenergic overstimulation using isoproterenol.[8][9][10]
Pressure Overload-Induced Cardiac Hypertrophy: Aortic Banding
This surgical model mimics the clinical scenario of aortic stenosis, where the heart works against an increased afterload.[1][2][5] Transverse aortic constriction (TAC) is a frequently used technique to induce pressure overload in mice.[6][9]
Pharmacologically-Induced Cardiac Hypertrophy: Isoproterenol Administration
Continuous administration of the non-selective β-adrenergic agonist isoproterenol (ISO) induces cardiac hypertrophy by mimicking chronic sympathetic nervous system stimulation, a key contributor to hypertrophic remodeling.[4][7][10][11] This model is valued for its reproducibility and for studying the signaling pathways involved in β-adrenergic-mediated cardiac growth.[4][11]
Data Presentation: Hypothetical Quantitative Data for this compound Studies
The following tables present a hypothetical summary of expected quantitative data from a study evaluating this compound in a murine model of isoproterenol-induced cardiac hypertrophy.
Table 1: Echocardiographic Assessment of Cardiac Function and Morphology
| Group | N | LV Mass (mg) | LV Posterior Wall Thickness, diastole (mm) | Interventricular Septal Thickness, diastole (mm) | Ejection Fraction (%) | Fractional Shortening (%) |
| Sham + Vehicle | 10 | 85 ± 5 | 0.8 ± 0.05 | 0.8 ± 0.05 | 65 ± 5 | 35 ± 3 |
| ISO + Vehicle | 10 | 150 ± 10 | 1.2 ± 0.1 | 1.1 ± 0.1 | 50 ± 6 | 25 ± 4* |
| ISO + this compound (Low Dose) | 10 | 125 ± 8# | 1.0 ± 0.08# | 0.95 ± 0.07# | 58 ± 5# | 30 ± 3# |
| ISO + this compound (High Dose) | 10 | 100 ± 7# | 0.9 ± 0.06# | 0.85 ± 0.06# | 62 ± 4# | 33 ± 2# |
*p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. ISO + Vehicle. Data are presented as mean ± SD.
Table 2: Gravimetric and Histological Analysis
| Group | N | Heart Weight / Body Weight (mg/g) | Lung Weight / Body Weight (mg/g) | Cardiomyocyte Cross-Sectional Area (μm²) | Cardiac Fibrosis (%) |
| Sham + Vehicle | 10 | 4.5 ± 0.3 | 5.0 ± 0.4 | 250 ± 20 | 2 ± 0.5 |
| ISO + Vehicle | 10 | 7.8 ± 0.5 | 8.2 ± 0.6 | 550 ± 40 | 15 ± 2 |
| ISO + this compound (Low Dose) | 10 | 6.5 ± 0.4# | 6.5 ± 0.5# | 400 ± 30# | 8 ± 1.5# |
| ISO + this compound (High Dose) | 10 | 5.2 ± 0.3# | 5.5 ± 0.4# | 300 ± 25# | 4 ± 1# |
*p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. ISO + Vehicle. Data are presented as mean ± SD.
Table 3: Gene Expression Analysis of Hypertrophic Markers
| Group | N | Relative ANP mRNA Expression | Relative BNP mRNA Expression | Relative β-MHC mRNA Expression |
| Sham + Vehicle | 10 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| ISO + Vehicle | 10 | 8.5 ± 1.2 | 10.2 ± 1.5 | 7.8 ± 1.1* |
| ISO + this compound (Low Dose) | 10 | 4.2 ± 0.8# | 5.5 ± 0.9# | 4.1 ± 0.7# |
| ISO + this compound (High Dose) | 10 | 2.1 ± 0.5# | 2.8 ± 0.6# | 2.3 ± 0.4# |
*p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. ISO + Vehicle. Data are presented as mean ± SD. ANP, Atrial Natriuretic Peptide; BNP, Brain Natriuretic Peptide; β-MHC, β-Myosin Heavy Chain.
Experimental Protocols
Protocol 1: Isoproterenol-Induced Cardiac Hypertrophy in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Osmotic minipumps (Alzet, Model 2004 or equivalent)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for sterile implantation
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Dissolve isoproterenol in sterile saline to achieve the desired concentration for continuous infusion (e.g., 30 mg/kg/day).[7]
-
Fill osmotic minipumps with either the isoproterenol solution or vehicle (saline) under sterile conditions. Prime the pumps according to the manufacturer's instructions.
-
Anesthetize the mice using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket and insert the osmotic minipump.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
House the mice individually and monitor their recovery.
-
The hypertrophic response typically develops over 14 to 28 days.[4][7]
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection throughout the isoproterenol infusion period.
Protocol 2: Transverse Aortic Constriction (TAC) Surgical Model in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator for rodents
-
Surgical microscope
-
Sterile surgical instruments
-
Suture material (e.g., 6-0 silk)
-
A 27-gauge needle
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[12]
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a thoracotomy to expose the aortic arch.[12]
-
Carefully isolate the transverse aorta between the innominate and left carotid arteries.[12]
-
Pass a 6-0 silk suture underneath the aorta.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around both the aorta and the needle.[12]
-
Promptly remove the needle to create a defined constriction.[12]
-
For sham-operated controls, perform the same procedure without tightening the suture around the aorta.
-
Close the chest and skin incisions.
-
Allow the mice to recover on a warming pad.[12]
-
Administer post-operative analgesics.
-
Cardiac hypertrophy develops over several weeks (typically 2-4 weeks).[13]
-
Administer this compound or vehicle daily starting from a designated time point post-surgery.
Protocol 3: Echocardiographic Assessment of Cardiac Function
Materials:
-
High-resolution ultrasound system with a high-frequency linear-array transducer (e.g., 30-40 MHz)
-
Anesthesia (light isoflurane)
-
Heating platform
-
ECG electrodes
Procedure:
-
Lightly anesthetize the mouse to maintain a heart rate of 400-500 bpm.
-
Place the mouse in a supine or left lateral decubitus position on a heated platform.
-
Use depilatory cream to remove chest fur.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[14]
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as posterior wall thickness (PWT) and interventricular septal thickness (IVST).[14]
-
Calculate left ventricular mass, ejection fraction (EF), and fractional shortening (FS) using standard formulas.
-
Perform measurements at baseline and at the end of the study.
Protocol 4: Histological Analysis of Cardiomyocyte Size and Fibrosis
Materials:
-
Formalin (10% neutral buffered) or 4% paraformaldehyde
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome or Picrosirius red stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Wash the hearts with phosphate-buffered saline (PBS) and arrest in diastole with potassium chloride.
-
Fix the hearts in formalin for 24-48 hours.
-
Process the hearts and embed them in paraffin.
-
Cut 5 μm thick sections.
-
For cardiomyocyte size, stain sections with H&E. Capture images of the left ventricular free wall and measure the cross-sectional area of at least 100 cardiomyocytes per heart.
-
For fibrosis, stain sections with Masson's trichrome or Picrosirius red.
-
Quantify the fibrotic area (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total left ventricular area using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in Cardiac Hypertrophy
The development of cardiac hypertrophy involves complex signaling cascades. Based on studies of related compounds like Tanshinone IIA, this compound may potentially modulate pathways such as the Calcineurin-NFAT and TGF-β1/Smads pathways.[15][16]
Caption: Potential signaling pathways modulated by this compound in cardiac hypertrophy.
Experimental Workflow
A typical experimental workflow for evaluating this compound in an animal model of cardiac hypertrophy is depicted below.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Induction and Analysis of Cardiac Hypertrophy in Transgenic Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 2. A Model of Cardiac Remodeling Through Constriction of the Abdominal Aorta in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertrophic effects of the seed ethanolic extract of Aframomum pruinosum Gagnep. (Zingiberaceae) against isoproterenol-induced cardiac hypertrophy in male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy [jove.com]
- 6. 2.2. Experimental Animal Models of Cardiac Hypertrophy [bio-protocol.org]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. diacomp.org [diacomp.org]
- 13. Surgical optimization and characterization of a minimally invasive aortic banding procedure to induce cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The effect of tanshinone IIA upon the TGF-beta1/Smads signaling pathway in hypertrophic myocardium of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA protects against cardiac hypertrophy via inhibiting calcineurin/NFATc3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-epi-Danshenol A in Neuroinflammation Experimental Models
References
- 1. researchgate.net [researchgate.net]
- 2. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 3. Medicinal Uses of Secondary Metabolites in the Genus Salvia: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of 15-epi-Danshenol A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the bioactivity of 15-epi-Danshenol A, a diterpenoid compound derived from Salvia miltiorrhiza. The protocols focus on its potential anti-inflammatory, antioxidant, and STAT3 inhibitory activities.
Introduction
This compound is a natural product with known antioxidant and anti-inflammatory properties, making it a compound of interest for cardiovascular and neuroprotective research.[1] High-throughput screening allows for the rapid and efficient evaluation of its biological effects across various cellular pathways. The following protocols are designed for adaptation to automated HTS platforms.
General Experimental Workflow
The overall workflow for screening this compound involves several key stages, from initial cell culture to data analysis.
Anti-Inflammatory Activity: Inhibition of ICAM-1 Expression
Application Note: Danshenol A, a stereoisomer of this compound, has been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs).[2][3] This activity is crucial in the early stages of atherosclerosis. The following HTS assay is designed to quantify the inhibition of ICAM-1 expression.
Quantitative Data: Note: Data presented is for Danshenol A, a closely related isomer. Similar activity is anticipated for this compound, but requires experimental verification.
| Compound | Assay | Cell Line | Parameter | Result |
| Danshenol A | ICAM-1 Expression | HUVEC | Inhibition | Significant reversal of TNF-α-induced ICAM-1 expression at 10 nM |
Experimental Protocol: High-Content Imaging of ICAM-1 Expression
This protocol is adapted for a 384-well plate format suitable for high-content screening.
Materials:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC)
-
Compound: this compound (stock solution in DMSO)
-
Stimulant: Recombinant Human TNF-α
-
Primary Antibody: Anti-ICAM-1 Antibody (fluorescently conjugated, e.g., Alexa Fluor 488)
-
Nuclear Stain: Hoechst 33342
-
Assay Plates: 384-well, black, clear-bottom imaging plates
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Cell Seeding: Seed HUVECs into 384-well imaging plates at a density of 5,000 cells/well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Perform a serial dilution of this compound. Add 100 nL of compound dilutions to the appropriate wells using an automated liquid handler. Include vehicle control (DMSO) and positive control wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α solution to achieve a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Cell Staining:
-
Fix cells by adding 15 µL of 4% PFA for 15 minutes at room temperature.
-
Wash wells twice with 100 µL of PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash wells twice with 100 µL of PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Add 20 µL of fluorescently-conjugated anti-ICAM-1 antibody and Hoechst 33342 solution. Incubate for 1-2 hours in the dark.
-
Wash wells three times with 100 µL of PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Use the Hoechst channel for cell counting and autofocus, and the Alexa Fluor 488 channel to quantify ICAM-1 fluorescence intensity.
-
Data Analysis: Use image analysis software to segment cells based on the nuclear stain and quantify the mean fluorescence intensity of ICAM-1 per cell. Normalize the data to controls and calculate IC₅₀ values from the dose-response curve.
Antioxidant Activity: Nrf2 Pathway Activation
Application Note: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses.[4] Danshenol A has been observed to influence pathways that may be linked to Nrf2 activation.[2] This assay screens for the ability of this compound to activate the Nrf2 pathway using a reporter gene assay.
Quantitative Data: Note: Specific EC₅₀ values for Danshenol A or this compound are not readily available in published literature. Data for other tanshinones known to activate Nrf2 are provided for context. Experimental determination is required.
| Compound | Assay | Cell Line | Parameter | Result (EC₅₀) |
| Tanshinone I | Nrf2 Reporter | HBE | Activation | Potent Activator |
| Dihydrotanshinone | Nrf2 Reporter | Keratinocytes | Activation | Most potent among tested tanshinones |
| This compound | Nrf2 Reporter | HepG2-ARE | Activation | To be determined |
Signaling Pathway: Keap1-Nrf2 Activation
Experimental Protocol: Nrf2-ARE Luciferase Reporter Assay
Materials:
-
Cell Line: HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct (HepG2-ARE).
-
Compound: this compound (stock solution in DMSO).
-
Positive Control: Sulforaphane or tert-Butylhydroquinone (tBHQ).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Detection Reagent: Luciferase assay substrate (e.g., Bright-Glo™).
Procedure:
-
Cell Seeding: Plate HepG2-ARE cells in 384-well plates at a density of 8,000 cells/well in 40 µL of medium. Incubate for 24 hours.
-
Compound Addition: Add 100 nL of serially diluted this compound, positive controls, and vehicle controls to the assay plates.
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.
-
Lysis and Detection:
-
Equilibrate the plates and luciferase reagent to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature on a plate shaker to ensure cell lysis.
-
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to identify compound concentrations that may falsely affect reporter activity due to cell death.
-
STAT3 Pathway Inhibition
Application Note: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in inflammation, cell proliferation, and survival. Aberrant STAT3 activation is common in many cancers. Several tanshinones, such as Cryptotanshinone and Tanshinone I, are known to inhibit the STAT3 pathway.[5][6] This HTS assay is designed to identify and quantify the inhibitory effect of this compound on STAT3 signaling.
Quantitative Data: Note: Specific IC₅₀ values for Danshenol A or this compound are not readily available. Data for other tanshinones are provided for context. Experimental determination is required.
| Compound | Assay | Cell Line | Parameter | Result (IC₅₀) |
| Cryptotanshinone | Cell Viability | Hey (Ovarian Cancer) | Inhibition | 18.4 µM |
| Cryptotanshinone | Cell Viability | DU145 (Prostate Cancer) | Inhibition | 3.5 µM |
| Tanshinone IIA | Cell Viability | T24 (Bladder Cancer) | Inhibition | ~9.2 µM (2.7 µg/mL) |
| This compound | STAT3 Reporter | DU145-STAT3-luc | Inhibition | To be determined |
Signaling Pathway: IL-6/JAK/STAT3 Pathway
Experimental Protocol: STAT3 Reporter Gene Assay
Materials:
-
Cell Line: DU145 prostate cancer cells stably expressing a STAT3-responsive luciferase reporter (DU145-STAT3-luc).
-
Compound: this compound (stock solution in DMSO).
-
Stimulant: Interleukin-6 (IL-6).
-
Positive Control: Stattic or other known STAT3 inhibitor.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Detection Reagent: Luciferase assay substrate (e.g., ONE-Glo™).
Procedure:
-
Cell Seeding: Seed DU145-STAT3-luc cells in 384-well plates at 10,000 cells/well in 40 µL of serum-free medium and incubate for 16-24 hours.
-
Compound Addition: Add 100 nL of serially diluted this compound, positive controls, and vehicle controls.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of IL-6 to achieve a final concentration of 20 ng/mL to induce STAT3 activation.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Detection:
-
Equilibrate plates and luciferase reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes on a plate shaker to lyse cells.
-
-
Readout: Measure luminescence with a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition relative to the stimulated (IL-6 only) and unstimulated controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
A parallel cytotoxicity assay is recommended to ensure observed inhibition is not due to cell death.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of tanshinones in activating Nrf2. A DFT study and implications for multifunctional antioxidant discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone I inhibits tumor angiogenesis by reducing Stat3 phosphorylation at Tyr705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy with 15-epi-Danshenol A
Disclaimer: The following application notes and protocols are presented as a hypothetical guide for researchers. Currently, there is a lack of published data on the specific photophysical properties and established fluorescence microscopy applications of 15-epi-Danshenol A. The quantitative data and experimental procedures provided are based on the known biological activities of the related compound Danshenol A and general principles of fluorescence microscopy. Experimental validation is required.
Introduction
This compound is a diterpenoid compound derived from Salvia miltiorrhiza (Danshen). While its biological activities, particularly in modulating inflammatory and cell survival pathways, are of significant interest, its potential as a fluorescent probe for cellular imaging is an emerging area of investigation. Based on the known interactions of the structurally similar Danshenol A, it is hypothesized that this compound could be utilized to visualize cellular processes related to the NF-κB and PI3K/Akt signaling pathways. These pathways are critical in inflammation, cell proliferation, and apoptosis.
This document provides a hypothetical framework for using this compound as a fluorescent probe in cell-based assays.
Potential Applications
-
Visualization of Cellular Uptake and Distribution: Tracking the entry and localization of this compound within live or fixed cells to understand its pharmacokinetics at a subcellular level.
-
Monitoring NF-κB Signaling: Potentially observing the inhibition of NF-κB translocation to the nucleus upon cellular stimulation.
-
Investigating PI3K/Akt Pathway Modulation: Assessing the impact of this compound on the localization or expression of key proteins in the PI3K/Akt pathway.
Data Presentation
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Hypothetical Value | Notes |
| Excitation Maximum (λex) | ~420 nm | Based on the conjugated system of the molecule. Requires experimental verification via spectroscopy. |
| Emission Maximum (λem) | ~530 nm | Expected Stokes shift for similar natural products. Requires experimental verification. |
| Molar Extinction Coefficient | >10,000 M⁻¹cm⁻¹ | A reasonable estimate for a fluorescent compound. |
| Quantum Yield (Φ) | 0.1 - 0.3 | Typical for many natural product fluorophores.[1][2] |
| Photostability | Moderate | Susceptible to photobleaching under prolonged high-intensity illumination. |
| Solubility | Soluble in DMSO, Ethanol | Insoluble in aqueous solutions. |
Table 2: Suggested Staining Conditions for this compound
| Parameter | Live-Cell Imaging | Fixed-Cell Imaging |
| Cell Type | e.g., Human Umbilical Vein Endothelial Cells (HUVECs) | e.g., HUVECs, Macrophages, Cancer cell lines |
| Working Concentration | 1 - 10 µM | 5 - 25 µM |
| Incubation Time | 15 - 60 minutes | 30 - 90 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Staining Buffer | Complete cell culture medium or HBSS | Phosphate-Buffered Saline (PBS) |
Experimental Protocols
Protocol 1: General Protocol for Staining of Adherent Cells with this compound
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting Medium with DAPI (for nuclear counterstaining)
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Cell Treatment (Optional): Treat cells with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL for 30 minutes) or other relevant compounds to investigate the effect of this compound.
-
Staining:
-
For Live-Cell Imaging:
-
Prepare a working solution of this compound (1-10 µM) in pre-warmed complete cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium or an imaging buffer (e.g., HBSS).
-
Proceed immediately to imaging.
-
-
For Fixed-Cell Imaging:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature if co-staining for intracellular targets.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound (5-25 µM) in PBS.
-
Add the staining solution to the cells and incubate for 30-90 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
-
Counterstaining (for fixed cells):
-
If desired, perform immunofluorescence co-staining for a protein of interest (e.g., p65 subunit of NF-κB) at this stage, following standard protocols.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Use a filter set appropriate for DAPI (Ex/Em: ~360/460 nm) to visualize the nucleus.
-
Use a filter set appropriate for the hypothetical emission of this compound (e.g., FITC/GFP channel, Ex/Em: ~488/525 nm).
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for fixed-cell imaging.
Caption: Danshenol A inhibition of the NF-κB pathway.[3]
Caption: Danshenol A modulation of the PI3K/Akt pathway.
References
- 1. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
15-epi-Danshenol A solubility in DMSO and other solvents
Welcome to the technical support center for 15-epi-Danshenol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1] It is recognized for its potential immunomodulatory, antioxidant, and anti-inflammatory properties.[1]
Q2: In which solvents is this compound soluble?
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For cell culture and other in vitro assays, it is recommended to prepare a high-concentration stock solution in cell culture grade DMSO. A common starting concentration for a stock solution is 10 mM. For a detailed procedure, please refer to the Experimental Protocols section.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, the solution should be stable for several months.
Q5: What are the known signaling pathways affected by Danshenols?
A5: Research on the closely related compound Danshenol A has shown that it can inhibit the TNF-α-induced inflammatory response by targeting the NOX4-dependent IKKβ/NF-κB signaling pathway.[5] Additionally, various compounds from Salvia miltiorrhiza, the plant source of Danshenols, have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7][8]
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively published. However, based on the behavior of structurally similar diterpenoids from Salvia miltiorrhiza, a qualitative solubility profile can be summarized.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | The recommended solvent for preparing concentrated stock solutions for biological assays.[3][4] |
| Ethanol (EtOH) | Soluble | Can be used as an alternative to DMSO, though solubility may be lower.[2] |
| Methanol (MeOH) | Soluble | Another potential organic solvent for dissolution.[2] |
| Water | Insoluble | Not suitable for initial dissolution due to the hydrophobic nature of the compound. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for preparing stock solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Gentle warming (to 37°C) and vortexing can aid dissolution. Ensure you are using anhydrous, cell culture grade DMSO. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The compound is "crashing out" of the solution due to its poor aqueous solubility. The final DMSO concentration in the working solution is too low to maintain solubility. | Perform serial dilutions rather than a single large dilution. First, create an intermediate dilution of the DMSO stock in the cell culture medium, then add this to the final volume. Ensure the final DMSO concentration in your experiment is kept as low as possible while maintaining solubility, typically below 0.5%. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. Store aliquots at -20°C or -80°C and protect from light. |
| Cell toxicity observed at higher concentrations. | The solvent (DMSO) may be causing cytotoxicity. | Prepare a vehicle control with the same final concentration of DMSO to distinguish between compound-specific and solvent-induced effects. The final concentration of DMSO in cell culture should ideally not exceed 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a stock solution. It is recommended to perform a small-scale solubility test first to confirm the desired concentration is achievable.
Materials:
-
This compound (Molecular Weight: 336.4 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.364 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 336.4 g/mol * 1000 mg/g = 3.364 mg/mL
-
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound.
-
Add DMSO: Add the calculated volume of DMSO (in this case, 1 mL) to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex at maximum speed until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile complete cell culture medium
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL, you can first dilute the 10 mM stock 1:100 in your cell culture medium to get a 100 µM intermediate solution.
-
Prepare the final working solution: Add the required volume of the intermediate solution to your final volume of cell culture medium. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Mix thoroughly: Gently mix the final working solution by pipetting up and down or by inverting the tube. The final DMSO concentration in this example would be 0.1%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways potentially affected by Danshenols.
References
- 1. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 2. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 5. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paeonol and danshensu combination attenuates apoptosis in myocardial infarcted rats by inhibiting oxidative stress: Roles of Nrf2/HO-1 and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
improving 15-epi-Danshenol A stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues of 15-epi-Danshenol A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my cell culture experiments. Is this compound known to be unstable?
While there is limited specific data on the stability of this compound in cell culture media, related abietane diterpenoids from Salvia miltiorrhiza (Danshen), such as tanshinones, have shown instability in aqueous solutions.[1] For instance, Tanshinone IIA is known to be sensitive to high temperatures and light.[2] Given its structure, which includes a catechol-like moiety, this compound may be susceptible to oxidative degradation, pH-dependent hydrolysis, and photodegradation. Therefore, it is plausible that the compound may degrade under standard cell culture conditions (37°C, neutral pH, ambient light). We recommend performing a stability assessment to confirm this in your specific experimental setup.
Q2: What are the primary factors that could be causing the degradation of this compound in my cell culture medium?
Several factors in a typical cell culture environment can contribute to the degradation of a sensitive compound like this compound:
-
Oxidation: The catechol-like functional group in the molecule is susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions in the medium, or reactive oxygen species (ROS) generated by cells.[3][4][5] This can lead to the formation of highly reactive o-quinones.[6][7]
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis and oxidation. Some compounds exhibit maximum stability only within a narrow pH range.[8][9]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds. The degradation of the related compound Tanshinone IIA was found to increase with temperature.[2]
-
Light: Exposure to ambient laboratory light, especially UV wavelengths, can cause photodegradation of light-sensitive molecules, including many phenolic compounds.[10][11]
-
Enzymatic Degradation: Components in serum (if used) or enzymes released by cells could potentially metabolize or degrade the compound.
Q3: How can I prepare my stock solution of this compound to maximize its stability?
For optimal stability of your stock solution, we recommend the following:
-
Solvent Selection: Dissolve this compound in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Concentration: Prepare a highly concentrated stock solution to minimize the volume added to your culture medium, thereby reducing the introduction of the solvent.
-
Storage Conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
This guide is designed to help you identify the cause of this compound instability and implement effective solutions.
Problem: Inconsistent or lower-than-expected biological activity.
This may be the first indication of compound degradation. The following steps will help you confirm instability and identify the cause.
Step 1: Confirm Compound Instability
The first step is to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Experimental Protocol: Stability Assessment in Cell Culture Medium
Objective: To quantify the concentration of this compound over time in cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Add the stock solution to your pre-warmed cell culture medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of the spiked medium. This will serve as your T=0 reference. Prepare it for analysis as described in step 6.
-
Incubation: Aliquot the remaining spiked medium into sterile tubes or wells and place them in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO2). If you suspect light sensitivity, prepare a parallel set of samples wrapped in aluminum foil.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Preparation for Analysis: For each time point, immediately stop any potential degradation. This can be done by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and extract the compound. Centrifuge the samples to pellet the precipitate and transfer the supernatant to an HPLC vial for analysis. Store samples at -80°C until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound.[3] The method should be able to separate the parent compound from any potential degradation products.
Data Presentation
The results of your stability study can be summarized in a table to easily track the degradation over time.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
|---|---|---|
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 12 | 6.2 | 62% |
| 24 | 4.0 | 40% |
| 48 | 1.5 | 15% |
Note: This table presents hypothetical data for illustrative purposes. You should generate your own data following the protocol above.
Diagram: Experimental Workflow for Stability Assessment
Step 2: Troubleshoot the Cause of Degradation
Based on the results from your stability assessment, use the following Q&A to pinpoint the cause and find a solution.
Q: Did protecting the medium from light improve stability?
-
YES: Photodegradation is a likely contributor.
-
Solution: Conduct all experiments under low-light conditions. Use amber-colored culture vessels or wrap plates/flasks in aluminum foil. Minimize the exposure of stock solutions and media to light.
-
-
NO: Photodegradation is not the primary cause. Proceed to the next question.
Q: Is the degradation rapid (significant loss within 8 hours)? Could it be oxidative?
-
YES: The catechol moiety is prone to rapid oxidation.
-
Solution 1: Add Antioxidants. Supplement the cell culture medium with antioxidants like N-acetylcysteine (NAC) or ascorbic acid (Vitamin C). Note that you must first test these supplements for any effects on your cell model.
-
Solution 2: Use a More Stable Analogue. If available, consider using a more stable derivative of the compound where the catechol hydroxyl groups are protected.
-
-
NO: While some oxidation may occur, it might not be the main driver of instability.
Q: Is the degradation primarily time- and temperature-dependent?
-
YES: The compound is likely thermally labile.
-
Solution 1: Replenish the Compound. If the degradation is predictable, you can maintain a more consistent concentration by replacing the medium with freshly prepared medium containing the compound at regular intervals (e.g., every 12 or 24 hours).
-
Solution 2: Consider Lower Temperature Experiments. If your experimental design allows, performing experiments at a lower temperature (e.g., 32°C) may slow degradation, but this could also affect cell growth and function.
-
Table 2: Potential Mitigation Strategies and Considerations
| Problem | Potential Cause | Mitigation Strategy | Considerations |
|---|---|---|---|
| Rapid degradation, independent of light | Oxidation | Add antioxidants (e.g., N-acetylcysteine, Ascorbic Acid) to the medium. | Test for antioxidant effects on cell viability and experimental endpoints. |
| Degradation is significantly less in foil-wrapped plates | Photodegradation | Conduct experiments in the dark or using amber-colored labware. | Ensure all steps, including media preparation and microscopy, minimize light exposure. |
| Slow, consistent degradation over 24-48 hours | Thermal Degradation / Hydrolysis | Replenish the compound by replacing the medium at regular intervals (e.g., every 24h). | This increases handling and cost; may disturb cell cultures. |
| Degradation is pH-dependent (if tested) | pH Sensitivity | Ensure the medium is well-buffered; minimize time outside the CO2 incubator. | Standard cell culture media are generally well-buffered. |
Diagram: Troubleshooting Decision Tree
Diagram: Hypothetical Degradation Pathway
The catechol moiety of this compound is a likely site for oxidative degradation. The following diagram illustrates a hypothetical pathway where the compound is oxidized to a reactive o-quinone, which can then undergo further reactions.
References
- 1. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 15-epi-Danshenol A Concentration for In Vitro Experiments
Disclaimer: Publicly available scientific literature with specific, validated in vitro concentration ranges for 15-epi-Danshenol A is limited. This guide provides a comprehensive framework based on general practices for novel compounds and data from closely related diterpenoids, such as Danshenol A. Researchers must perform initial dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
A1: this compound is a diterpenoid compound derived from the roots of Salvia miltiorrhiza (Danshen). It is known to possess antioxidant and anti-inflammatory properties and is being investigated for its potential in cardiovascular and neuroprotective research.[1] Its mode of action is believed to involve the modulation of signaling cascades related to oxidative stress and inflammation.[1]
Q2: What is the recommended starting concentration for this compound in a new experiment?
A2: For a novel compound like this compound with unknown potency in your specific cell model, it is crucial to start with a wide range of concentrations. A logarithmic or semi-logarithmic dilution series is recommended for initial screening to identify a biologically active and non-toxic range.
Q3: How do I determine if this compound is toxic to my cells?
A3: Cytotoxicity should be assessed using a cell viability assay. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A decrease in metabolic activity correlates with reduced cell viability or proliferation. It is essential to include a vehicle control (e.g., DMSO) to ensure the solvent used to dissolve the compound is not causing toxicity.
Q4: What solvent should I use to dissolve this compound?
A4: Diterpenoids are often lipophilic and may have poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving such compounds for in vitro use. It is critical to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. Always test the effect of the final DMSO concentration on your cells using a vehicle control.
Q5: I am not observing any effect of this compound in my assay. What could be the reason?
A5: There are several potential reasons for a lack of effect:
-
Concentration: The concentration range tested may be too low. Consider testing higher concentrations.
-
Incubation Time: The treatment duration may be too short or too long. A time-course experiment is recommended.
-
Compound Stability: The compound may not be stable in the culture medium for the duration of the experiment.
-
Cell Model: The chosen cell line may not express the target of this compound or may lack the necessary signaling components for a response.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes.
Q6: I'm observing precipitation of the compound in my culture medium. What should I do?
A6: Compound precipitation can lead to inaccurate and misleading results. To address this:
-
Check Solubility: Ensure the final concentration does not exceed the solubility limit of this compound in your culture medium.
-
Reduce Solvent Concentration: High concentrations of the stock solvent (like DMSO) can cause the compound to precipitate when diluted in an aqueous medium.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help.
-
Vortex During Dilution: When preparing working solutions, add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
Data Presentation: Starting Concentration Guidelines
| Compound | Cell Line | Effect | Effective Concentration Range | Reference |
| Danshenol A | MDA-MB-231 | Antiproliferative | 5 µM (complete inhibition) | |
| Danshenol A | HL-60 | Cytotoxic | Not specified, but highly active | |
| Danshenol C | HMrSV5 | Protective (reverses high-glucose-induced viability decrease) | 10 - 20 µM | [2] |
| Tanshinone IIA | Various Cancer Cells | Cytotoxic (IC50) | ~12.5 - 25 µM |
Table 1: Reported in vitro effective concentrations of Danshen-derived compounds.
Based on this data, a suggested range for an initial cytotoxicity screen of This compound is presented below.
| Assay Type | Recommended Starting Range | Dilution Factor |
| Initial Cytotoxicity Screen | 100 nM to 100 µM | 10-fold |
| IC50 / EC50 Determination | Centered around an estimated effective range from the initial screen | 2-fold or 3-fold |
| Signaling Pathway Analysis | 0.1x, 1x, and 10x the determined IC50/EC50 | - |
Table 2: Recommended starting concentration ranges for this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare 2x working concentrations. For an initial screen, you might aim for final concentrations of 0.1, 1, 10, and 100 µM.
-
Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) wells.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (or control media) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Analysis of Signaling Pathway Modulation by Western Blot
Objective: To investigate the effect of this compound on the activation of a putative signaling pathway (e.g., NF-κB).
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specific duration.
-
Include an untreated control and a positive control (e.g., a known activator of the pathway, like TNF-α for NF-κB).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 value.
Caption: Putative signaling pathway modulated by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| No cytotoxicity observed even at high concentrations | 1. Compound is not cytotoxic to the cell line.2. Insufficient incubation time.3. Compound degradation.4. Cell density is too high. | 1. Confirm the compound's activity with a positive control or a different assay (e.g., functional assay).2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Check the stability of the compound in culture medium.4. Optimize cell seeding density; overly confluent cells can be resistant to treatment. |
| High background in MTT assay | 1. Contamination (bacterial or fungal).2. Phenol red in the medium can interfere.3. Compound interferes with the MTT reagent. | 1. Check for contamination under a microscope; practice sterile technique.2. Use phenol red-free medium for the assay.3. Run a control with the compound in cell-free medium to see if it reduces MTT directly. |
| Unexpected cell morphology changes | 1. Solvent toxicity.2. Compound-induced cellular stress (e.g., apoptosis, autophagy). | 1. Ensure the final DMSO concentration is non-toxic (run a vehicle control with a range of DMSO concentrations).2. Observe cells at different time points and concentrations; consider specific assays for apoptosis (e.g., Annexin V) or other stress responses. |
Table 3: Troubleshooting common issues in in vitro experiments.
References
Technical Support Center: Storage and Handling of 15-epi-Danshenol A
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 15-epi-Danshenol A during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen). Its therapeutic potential is an area of active research.[1] Maintaining the chemical integrity of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
While this compound is described by some suppliers as a chemically stable natural product, its complex structure, containing potentially labile functional groups, makes it susceptible to degradation under certain conditions.[1] Based on the general behavior of similar diterpenoid and phenolic compounds, the primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to thermal degradation.
-
pH: Extremes in pH (highly acidic or alkaline conditions) can catalyze hydrolysis of ester or ether linkages and promote oxidation.
-
Light: Exposure to UV or even ambient light can induce photodegradation. Diterpenes with aromatic rings or conjugated double bonds may fluoresce under UV light and be susceptible to photochemical reactions.[2]
-
Oxidation: The presence of oxygen and/or oxidizing agents can lead to oxidative degradation of the molecule. Abietane-type diterpenes are known to undergo oxidation.[3][4]
Q3: What are the recommended general storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is recommended. Studies on other medicinal plants suggest that lower temperatures are generally better for preserving chemical constituents.
-
Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent biological activity in assays. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.3. Re-evaluate storage conditions (temperature, light exposure).4. Perform a stability check of the stock solution using a validated analytical method (see Experimental Protocols). |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols).2. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light if photodegradation is suspected).3. Ensure the purity of solvents and reagents used in your experiments. |
| Color change or precipitation in the stock solution. | Significant degradation or solubility issues. | 1. Discard the solution.2. Prepare a new stock solution in a different, validated solvent.3. Evaluate the solubility of this compound in various solvents to find the most suitable one for your application and storage. |
Experimental Protocols
To assist researchers in validating their storage conditions and understanding the stability of their this compound samples, the following experimental protocols for a forced degradation study and a stability-indicating analytical method are provided.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[5][6]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at 60°C.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]
-
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS/MS method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This method is designed to separate and quantify this compound from its potential degradation products.
Objective: To develop and validate an analytical method to monitor the stability of this compound.
Instrumentation and Conditions (Example):
-
Column: A suitable C18 column (e.g., Agilent Eclipse Plus C18, 150 mm × 2.1 mm, 5 µm).[10]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[11]
-
Detection: MS/MS detection in both positive and negative ionization modes to capture a wide range of compounds.[8]
-
Injection Volume: 5 µL.
Method Validation:
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8][11][12] The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent compound peak.
Data Presentation
The quantitative data generated from the stability studies should be summarized in tables for easy comparison.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C | 24 | 100 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH, RT | 8 | 100 | 78.5 | 21.5 | 3 |
| 3% H₂O₂, RT | 48 | 100 | 92.1 | 7.9 | 1 |
| 60°C (in solution) | 48 | 100 | 95.6 | 4.4 | 1 |
| Photostability | 24 | 100 | 89.3 | 10.7 | 2 |
Table 2: Long-Term Storage Stability Data (-20°C, Protected from Light)
| Time Point (Months) | Concentration (µg/mL) | % of Initial Concentration | Appearance |
| 0 | 100.2 | 100.0 | Clear, colorless solution |
| 3 | 99.8 | 99.6 | Clear, colorless solution |
| 6 | 100.1 | 99.9 | Clear, colorless solution |
| 12 | 99.5 | 99.3 | Clear, colorless solution |
Visualizations
Diagram 1: General Workflow for Assessing this compound Stability
Caption: Workflow for conducting a forced degradation study and optimizing storage conditions.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential chemical degradation pathways for this compound.
References
- 1. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 2. Diterpenes: Nature’s Hidden Gems of Immunomodulation [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. veeprho.com [veeprho.com]
- 8. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid, simple, and high-throughput UPLC-MS/MS method for simultaneous determination of bioactive constituents in Salvia miltiorrhiza with positive/negative ionization switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield of 15-epi-Danshenol A extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low extraction yield for 15-epi-Danshenol A, a diterpenoid compound derived from the roots of Salvia miltiorrhiza (Danshen).[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical extraction methods for obtaining this compound?
A1: this compound, a labdane-type diterpene, is typically extracted from the rhizomes of Salvia species using solvent extraction methods.[2] Common techniques include maceration, reflux, Soxhlet extraction, and more advanced methods like vacuum-assisted extraction.[3][4] The choice of method can significantly impact the extraction efficiency and the final yield.
Q2: Which solvents are most effective for extracting this compound?
A2: Diterpenoids like this compound are generally lipophilic. Therefore, organic solvents of varying polarities are used for their extraction. Methanol, ethanol, ethyl acetate, and petroleum ether have been successfully used for extracting diterpenes from Salvia and other plants.[2][4][5] Aqueous alcohol solutions (e.g., 50% ethanol) have also been shown to be effective, particularly in methods like vacuum-assisted extraction.[3]
Q3: What is a typical expected yield for diterpenoids from Salvia species?
A3: The yield of diterpenoids can vary significantly based on the plant material, extraction method, and solvent used. For some diterpenes from Salvia officinalis, the total content can be estimated to be around 5-5.5% of the dry weight.[4] However, the yield of a specific compound like this compound will be a fraction of this total. A low yield would be considered significantly below the expected range reported in the literature for similar compounds under optimized conditions.
Q4: Can this compound degrade during the extraction process?
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields of this compound.
Problem Area 1: Plant Material Quality and Preparation
| Question | Possible Cause | Suggested Solution |
| Is the starting plant material of good quality? | Low concentration of the target compound in the plant material due to factors like harvest time, storage conditions, or plant variety. | - Source certified plant material from a reputable supplier. - Ensure proper drying and storage of the plant material to prevent degradation of active compounds. - Analyze a small sample of the raw material using a validated analytical method (e.g., HPLC) to determine the initial concentration of this compound. |
| Is the plant material properly prepared? | Inefficient grinding can lead to poor solvent penetration and incomplete extraction. | - Grind the dried rhizomes to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction. - Ensure the powder is not too fine, as it may cause issues with filtration later in the process. |
Problem Area 2: Extraction Parameters
| Parameter | Possible Issue | Troubleshooting Steps & Optimization |
| Solvent Choice | The solvent may not be optimal for solubilizing this compound. | - Test a range of solvents with varying polarities (e.g., hexane, petroleum ether, ethyl acetate, ethanol, methanol). - Consider solvent mixtures. For example, a mixture of a non-polar and a polar solvent can be effective. - Review literature for solvents used to extract similar labdane diterpenes.[2][5] |
| Solvent-to-Solid Ratio | An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. | - Increase the solvent-to-solid ratio. A common starting point is 10:1 or 12:1 (v/w).[3] - Perform sequential extractions. Repeating the extraction process with fresh solvent on the same plant material can improve yield. |
| Extraction Time | The extraction time may be too short for complete diffusion of the compound into the solvent. | - Increase the extraction time. Monitor the extraction kinetics by taking samples at different time points and analyzing the concentration of the target compound. - Be aware that excessively long extraction times, especially at high temperatures, can risk compound degradation.[6] |
| Temperature | The temperature may be too low for efficient extraction or too high, causing degradation. | - Optimize the extraction temperature. For methods like reflux or heated maceration, test a range of temperatures. - For heat-sensitive compounds, consider non-heated methods or techniques that use lower temperatures, such as vacuum-assisted extraction which can be effective at temperatures around 65°C.[3] |
| Agitation | Lack of agitation can lead to poor mixing and reduced extraction efficiency. | - Incorporate agitation (e.g., stirring, shaking, or sonication) during the extraction process to improve solvent contact with the plant material. |
Problem Area 3: Post-Extraction Processing
| Question | Possible Cause | Suggested Solution |
| Is the filtration and solvent removal process efficient? | Loss of extract during filtration or evaporation. | - Use appropriate filter paper to avoid clogging and loss of filtrate. - Employ rotary evaporation under reduced pressure to gently remove the solvent at a lower temperature, minimizing the risk of thermal degradation. |
| Are there losses during purification? | The purification method (e.g., column chromatography) may not be optimized, leading to loss of the target compound. | - Carefully select the stationary and mobile phases for chromatography based on the polarity of this compound. - Monitor fractions closely using TLC or HPLC to avoid discarding fractions containing the compound of interest. |
Experimental Protocols
General Solvent Extraction Protocol (Maceration)
-
Preparation: Grind dried Salvia miltiorrhiza rhizomes to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) in a suitable flask.
-
Add the chosen extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Seal the flask and macerate for a defined period (e.g., 24-48 hours) at room temperature with continuous agitation.
-
-
Filtration: Filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure to obtain the crude extract.
-
Analysis: Analyze the crude extract for the content of this compound using a validated analytical method like HPLC.
Visualizations
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. An effective vacuum assisted extraction method for the optimization of labdane diterpenoids from Andrographis paniculata by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labdane diterpenes from Juniperus communis L. berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in quantifying 15-epi-Danshenol A in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 15-epi-Danshenol A in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex mixtures like herbal extracts?
A1: The primary challenges stem from the complexity of the sample matrix. These include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can significantly impact the ionization efficiency of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Isomeric Separation: this compound is a diterpenoid, and complex mixtures from natural sources like Salvia miltiorrhiza (Danshen) often contain numerous structurally similar isomers and related diterpenoids.[4][5][6] Achieving baseline chromatographic separation from these interfering compounds is crucial for accurate quantification.
-
Low Abundance: The concentration of this compound in crude extracts may be low, requiring highly sensitive analytical methods and efficient sample preparation techniques to achieve detectable and quantifiable levels.
-
Analyte Stability: Diterpenoids can be susceptible to degradation under certain conditions, such as exposure to high temperatures, moisture, or specific pH ranges.[7] It is important to assess the stability of this compound throughout the entire analytical process, from extraction to analysis.
-
Extraction Efficiency and Recovery: The efficiency of extracting this compound from the complex matrix can vary depending on the solvent and method used.[8][9] Ensuring consistent and high recovery is essential for accurate quantification.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the most common approach.
-
HPLC-UV/DAD: High-Performance Liquid Chromatography with an Ultraviolet/Diode Array Detector is a widely used technique for quantifying compounds in Salvia extracts.[10][11][12] It is a robust and cost-effective method, but may lack the selectivity needed for very complex matrices or low analyte concentrations.
-
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry is highly sensitive and selective, making it ideal for quantifying trace amounts of this compound in complex biological or herbal matrices.[13] It can help to overcome issues of co-elution and matrix effects when properly optimized.
-
HPLC with Fluorescence Detection: For some tanshinones, derivatization to form fluorescent compounds followed by HPLC with a fluorescence detector has been shown to significantly improve sensitivity.[14] This could be an option for this compound if its native fluorescence is low.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Several strategies can be employed to reduce or compensate for matrix effects:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[15]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Use of Internal Standards: An isotopically labeled internal standard is the gold standard for correcting both matrix effects and variability in sample preparation. If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Secondary interactions with the stationary phase | - Reduce injection volume or sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Wash the column with a strong solvent or replace it if necessary.- Use a different column chemistry or add a competing agent to the mobile phase. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix- Analyte degradation during sample processing- Adsorption of the analyte to container surfaces | - Optimize the extraction solvent, time, and temperature.- Perform stability studies at each step of the sample preparation process.[7]- Use silanized glassware or polypropylene tubes. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Fluctuation in instrument performance- Significant and variable matrix effects | - Standardize all sample preparation steps and use an internal standard.- Perform system suitability tests before each analytical run.- Employ strategies to minimize matrix effects (see FAQ Q3).[2][3] |
| No Peak Detected or Very Low Signal | - Insufficient method sensitivity- Analyte concentration is below the limit of detection (LOD)- Incorrect MS parameters | - Switch to a more sensitive detector (e.g., from UV to MS/MS).- Concentrate the sample extract or increase the injection volume.- Optimize MS parameters (e.g., ionization source, collision energy). |
| Co-elution with Interfering Peaks | - Inadequate chromatographic separation | - Optimize the gradient elution profile.- Try a different stationary phase (e.g., a column with a different chemistry or particle size).- Adjust the mobile phase composition and pH. |
Experimental Protocols
Protocol 1: Quantification of this compound in Salvia miltiorrhiza Root Extract by HPLC-MS/MS
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Sample Preparation (Solid-Phase Extraction)
-
Extraction:
-
Weigh 1.0 g of powdered Salvia miltiorrhiza root.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elute this compound with 5 mL of 90% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be determined by infusing a standard of this compound. A hypothetical transition is provided below based on its molecular weight of 336.40 g/mol [16])
-
Quantifier: 337.1 -> 291.1
-
Qualifier: 337.1 -> 187.1
-
3. Data Analysis
-
Construct a calibration curve using a series of known concentrations of a this compound standard.
-
Use the peak area ratio of the analyte to the internal standard (if used) for quantification.
-
The concentration of this compound in the original sample is calculated by applying the appropriate dilution factors from the sample preparation steps.
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of diterpenoids from Salvia species, which can serve as a starting point for developing a method for this compound.
| Compound | Analytical Method | Column | LOD/LOQ | Recovery (%) | Reference |
| Cryptotanshinone | HPLC-UV | Agilent XDB C18 | LOD: 0.019 µg/mL | 96.49 - 102.16 | [10] |
| Tanshinone I | HPLC-UV | Agilent XDB C18 | LOD: 0.026 µg/mL | 96.49 - 102.16 | [10] |
| Tanshinone IIA | HPLC-UV | Agilent XDB C18 | LOD: 0.032 µg/mL | 96.49 - 102.16 | [10] |
| Dihydrotanshinone I | LC-ESI-MS/MS | Hypersil C18 | - | - | |
| Cryptotanshinone | HPLC-FLD (derivatized) | - | LOD: 3.3 nM | - | [14] |
| Tanshinone I | HPLC-FLD (derivatized) | - | LOD: 3.2 nM | - | [14] |
| Tanshinone IIA | HPLC-FLD (derivatized) | - | LOD: 2.0 nM | - | [14] |
LOD = Limit of Detection, LOQ = Limit of Quantification, FLD = Fluorescence Detection
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for quantifying this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and chemical modification of clerodane diterpenoids from Salvia species as potential agonists at the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 9. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics [frontiersin.org]
- 13. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
protocol for assessing 15-epi-Danshenol A stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of 15-epi-Danshenol A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions important?
A1: this compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen)[1][2]. Assessing its stability in aqueous solutions is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo experiments, as degradation can lead to a loss of biological activity and the formation of unknown byproducts. This information is also critical for the development of potential therapeutic formulations.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound, like many phenolic compounds, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is essential to evaluate stability under conditions that mimic experimental and physiological environments.
Q3: How can I prepare this compound for stability testing in aqueous solutions, given its likely low water solubility?
A3: Due to the hydrophobic nature of many diterpenoids, this compound is expected to have low aqueous solubility[3]. A common approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the desired aqueous buffer to the final working concentration[3]. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the experiment or the stability of the compound.
Q4: What analytical method is recommended for monitoring the concentration of this compound during stability studies?
A4: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used and reliable method for the analysis of phenolic compounds[4][5][6][7][8]. This technique allows for the separation of the parent compound from its potential degradation products and provides quantitative data on its concentration over time. A reversed-phase C18 column is commonly used for the separation of such compounds[4][6].
Q5: What are the expected degradation products of this compound?
A5: Currently, there is limited information in the public domain specifically detailing the degradation products of this compound in aqueous solutions. Degradation of similar phenolic compounds can involve oxidation of the hydroxyl groups and cleavage of the diterpenoid structure. A stability-indicating HPLC method should be developed to separate the parent peak from any new peaks that appear over the course of the study, which would represent degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase, including the organic solvent (e.g., acetonitrile, methanol) to water ratio and the pH of the aqueous component (e.g., by adding 0.1% formic acid or acetic acid). Adjust the gradient elution program to improve separation. |
| Column degradation. | Use a guard column to protect the analytical column. If the column performance is compromised, wash it according to the manufacturer's instructions or replace it. | |
| High variability in concentration measurements. | Inconsistent sample preparation or injection volume. | Ensure accurate and consistent pipetting when preparing dilutions. Use an autosampler for precise injection volumes. |
| Instability of the compound in the autosampler. | If the compound is unstable at room temperature, use a cooled autosampler set to a low temperature (e.g., 4 °C). | |
| Rapid loss of this compound concentration in all study arms. | The compound is highly unstable under the tested conditions. | Consider adding antioxidants (e.g., ascorbic acid) to the buffer if oxidation is suspected. Ensure all solutions are prepared fresh and protected from light. |
| Adsorption of the compound to container surfaces. | Use low-adsorption microplates or vials (e.g., polypropylene or silanized glass). | |
| Appearance of multiple, unidentified peaks in the chromatogram. | Degradation of this compound. | This is an expected outcome of the stability study. Characterize these new peaks using mass spectrometry (LC-MS) to identify the degradation products. |
| Contamination of the sample or mobile phase. | Ensure all glassware is thoroughly cleaned. Use HPLC-grade solvents and freshly prepared mobile phases. Filter all solutions before use. |
Experimental Protocol: Assessing the Aqueous Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions under various stress conditions.
1. Materials and Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (or acetic acid), analytical grade
-
Purified water (e.g., Milli-Q)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers of varying pH (e.g., pH 3, 5, 9)
-
Calibrated analytical balance
-
HPLC system with DAD or UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Temperature-controlled incubator
-
Photostability chamber (optional)
2. Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound and dissolve it in DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.
-
Working Solutions (e.g., 10 µM): Dilute the 10 mM stock solution into the desired aqueous buffers (e.g., PBS pH 7.4, pH 3 buffer, pH 9 buffer) to a final concentration of 10 µM. The final DMSO concentration should be kept constant and low (e.g., 0.1%).
3. Stability Study Design
-
pH Stability: Aliquot the working solutions into vials for each pH condition (e.g., 3, 7.4, 9) and store them at a constant temperature (e.g., 37 °C) protected from light.
-
Temperature Stability: Aliquot the working solution in PBS (pH 7.4) into vials and store them at different temperatures (e.g., 4 °C, 25 °C, 37 °C) protected from light.
-
Photostability: Expose the working solution in PBS (pH 7.4) to a controlled light source (e.g., ICH option 2) while keeping a control sample in the dark at the same temperature.
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Immediately after collection, samples should be analyzed or stored at -80 °C to halt further degradation until analysis.
4. HPLC-DAD Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient can be optimized, for instance, starting from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV scan) and also scan a range (e.g., 200-400 nm) to detect degradation products.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using freshly prepared standards of this compound of known concentrations. The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.
5. Data Presentation
Summarize the percentage of this compound remaining at each time point under each condition in a table.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 | 92.1 |
| 4 | 99.1 | 96.5 | 85.3 |
| 8 | 98.3 | 93.1 | 75.6 |
| 12 | 97.6 | 90.2 | 66.8 |
| 24 | 95.4 | 82.4 | 50.1 |
| 48 | 91.2 | 68.9 | 35.7 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Table 2: Temperature and Photostability of this compound (10 µM) in PBS (pH 7.4)
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (25°C, Dark) | % Remaining (37°C, Dark) | % Remaining (25°C, Light) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 100.0 | 99.1 | 98.2 | 95.3 |
| 4 | 99.8 | 98.3 | 96.5 | 90.8 |
| 8 | 99.6 | 96.8 | 93.1 | 82.1 |
| 12 | 99.4 | 95.2 | 90.2 | 74.5 |
| 24 | 99.0 | 91.0 | 82.4 | 58.6 |
| 48 | 98.1 | 83.5 | 68.9 | 40.2 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Inhibition of TNF-α-induced ICAM-1 expression by Danshenol A.[9]
References
- 1. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mjfas.utm.my [mjfas.utm.my]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. academic.oup.com [academic.oup.com]
- 9. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with 15-epi-Danshenol A
Disclaimer: Direct in vivo dosage and administration data for 15-epi-Danshenol A are limited in publicly available literature. The following guidance is based on in vitro studies of Danshenol A, in vivo data from structurally related abietane diterpenoids found in Salvia miltiorrhiza (Danshen), and general best practices for in vivo studies with natural products. Researchers should always perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model?
Q2: What is the most appropriate route of administration for this compound in vivo?
A2: The choice of administration route depends on the experimental goals, the formulation of this compound, and its pharmacokinetic properties. Common routes for related compounds include:
-
Intraperitoneal (i.p.) injection: Often used for its relative ease and rapid absorption into the systemic circulation.
-
Oral gavage (p.o.): Suitable for assessing the effects of oral administration, but bioavailability may be a concern for lipophilic compounds like diterpenoids.
-
Intravenous (i.v.) injection: Provides 100% bioavailability and is useful for acute studies, but may require more technical expertise.
The lipophilic nature of abietane diterpenoids suggests that a vehicle containing a solubilizing agent (e.g., DMSO, Cremophor EL, or Tween 80) may be necessary for parenteral administration. It is critical to conduct vehicle-controlled studies to rule out any effects of the solvent.
Q3: What are the known signaling pathways affected by Danshenol A that might be relevant for this compound?
A3: In vitro studies have shown that Danshenol A can inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. This effect is mediated through the NOX4-dependent IKKβ/NF-κB signaling pathway.[1] This suggests that this compound may also possess anti-inflammatory properties by targeting this pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound | Lipophilic nature of the compound. | - Use a co-solvent system (e.g., DMSO, ethanol).- Prepare a suspension using agents like carboxymethylcellulose (CMC).- Consider formulation with cyclodextrins to enhance solubility. |
| No observable in vivo efficacy | - Inadequate dosage.- Poor bioavailability.- Rapid metabolism or clearance.- Inappropriate route of administration. | - Perform a dose-response study to identify the optimal dose.- Investigate different administration routes.- Analyze the pharmacokinetic profile of the compound in your model.- Ensure the compound is stable in the chosen vehicle. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dosage is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Reduce the dosage.- Conduct a toxicity study with the vehicle alone.- Perform a thorough literature search for known toxicities of related compounds.- Monitor liver and kidney function through blood biochemistry. |
| High variability in experimental results | - Inconsistent dosing technique.- Animal-to-animal variation in metabolism.- Instability of the compound in the formulation. | - Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group.- Prepare fresh formulations for each experiment and protect from light and heat. |
Data Summary of Related Compounds
Table 1: In Vivo Dosages of Structurally Related Tanshinones from Salvia miltiorrhiza
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Dihydrotanshinone I | ApoE-/- mice | Not specified | Not specified | Attenuates atherosclerosis | [2] |
| Tanshinone IIA | Mice | 10 mg/kg | i.p. | Investigated for effects on clot retraction and bleeding time | [3] |
| Tanshinone I | Mice (MI/R model) | Not specified | Not specified | Cardiovascular protective effects | [4] |
Note: This table provides examples from related compounds to guide initial experimental design. It is not a direct recommendation for this compound dosage.
Experimental Protocols (General Framework)
Dose-Ranging and Toxicity Study
-
Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., saline with 5% DMSO and 1% Tween 80).
-
Group 2-5: this compound at increasing doses (e.g., 5, 10, 25, 50 mg/kg).
-
-
Administration: Administer the compound daily for 7-14 days via the chosen route (e.g., i.p. injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
At the end of the study, collect blood for complete blood count (CBC) and serum biochemistry (liver and kidney function tests).
-
Perform histopathological examination of major organs (liver, kidneys, spleen, etc.).
-
-
Analysis: Determine the maximum tolerated dose (MTD) and identify a safe dose range for efficacy studies.
Pharmacokinetic Study (Preliminary)
-
Animal Model: Use the same strain of animals as in the efficacy studies.
-
Administration: Administer a single dose of this compound (at a dose determined from the toxicity study) via the intended route of administration (e.g., i.p. and p.o.).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis:
-
Process blood to obtain plasma.
-
Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Interpretation: The results will inform the optimal dosing frequency and route of administration for maintaining therapeutic concentrations.
Visualizations
Signaling Pathway of Danshenol A
Caption: Proposed signaling pathway of Danshenol A in inhibiting TNF-α-induced ICAM-1 expression.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for optimizing the in vivo dosage of this compound.
References
- 1. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Danshenol A and its Epimer, 15-epi-Danshenol A
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical in the pursuit of novel therapeutics. This guide provides a comparative overview of the known biological activities of Danshenol A and its stereoisomer, 15-epi-Danshenol A, with a focus on presenting available experimental data and mechanistic insights.
Danshenol A, a diterpenoid isolated from Salvia species, has garnered significant attention for its diverse pharmacological effects. In contrast, its epimer, this compound, remains largely uncharacterized in the scientific literature. While both compounds have been isolated from the roots of Salvia glutinosa, a direct comparative study of their biological activities is not yet available. This guide, therefore, summarizes the current state of knowledge for Danshenol A and highlights the existing data gap for its 15-epimer, emphasizing the potential for future research.
Danshenol A: A Profile of Potent Biological Activity
Danshenol A has demonstrated significant potential in several key therapeutic areas, including oncology and inflammation. Its activities are underpinned by interactions with specific cellular signaling pathways.
Cytotoxic and Antiproliferative Effects
Recent studies have highlighted Danshenol A as a potent cytotoxic and antiproliferative agent. Research has shown that Danshenol A can significantly inhibit the proliferation of cancer cell lines. One study demonstrated that Danshenol A surpassed the cytotoxic effects of dihydrotanshinone I, which is regarded as one of the most potent cytotoxic tanshinones[1]. This suggests that Danshenol A is a promising candidate for further investigation in cancer therapy.
Anti-inflammatory Activity
Danshenol A exhibits notable anti-inflammatory properties. It has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells. This inhibition is mediated through the NOX4-dependent IKKβ/NF-κB signaling pathway[2]. By targeting this pathway, Danshenol A can reduce the adhesion of monocytes to endothelial cells, a critical step in the inflammatory cascade associated with atherosclerosis.
Cardiovascular Effects
The broader class of compounds from Salvia miltiorrhiza (Danshen), including Danshenol A, has been extensively studied for its cardiovascular benefits. These compounds are known to improve microcirculation, induce coronary vasodilation, and inhibit platelet aggregation. While specific studies focusing solely on Danshenol A's cardiovascular effects are part of this broader context, its anti-inflammatory and anti-atherosclerotic potential are key contributing factors to its cardioprotective profile.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of Danshenol A.
| Biological Activity | Cell Line | Measurement | Result | Reference |
| Cytotoxicity | HL-60 | IC₅₀ | Data not explicitly provided, but noted to be more potent than dihydrotanshinone I. | [1] |
| Antiproliferative | MDA-MB-231 | % Inhibition | More potent than dihydrotanshinone I. | [1] |
| Anti-inflammatory | HUVEC | ICAM-1 Expression | Significant inhibition of TNF-α induced expression. | [2] |
| Anti-inflammatory | HUVEC | Monocyte Adhesion | Significant reduction in monocyte adhesion. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and cultured to 80-90% confluence.
-
Treatment: Cells are pre-treated with varying concentrations of Danshenol A for 2 hours, followed by stimulation with TNF-α (10 ng/mL) for 24 hours.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
Western Blot Analysis for ICAM-1 Expression
-
Cell Lysis: HUVECs, after treatment with Danshenol A and TNF-α, are lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ICAM-1 and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The anti-inflammatory effects of Danshenol A are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: Danshenol A inhibits TNF-α-induced inflammation by targeting the NOX4/IKKβ/NF-κB pathway.
This compound: An Unexplored Frontier
To date, a thorough investigation of the biological activities of this compound has not been reported in the peer-reviewed literature. While its isolation has been documented, its pharmacological profile remains unknown.
The significance of stereochemistry in drug action is a fundamental principle in pharmacology. Epimers, which differ in the configuration at a single stereocenter, can exhibit vastly different biological activities. This can be attributed to the specific three-dimensional arrangement of atoms required for a molecule to bind to its biological target, such as a receptor or an enzyme active site. Therefore, it is highly probable that this compound will have a distinct biological activity profile compared to Danshenol A.
Future Directions
The potent biological activities of Danshenol A, particularly its cytotoxic and anti-inflammatory effects, warrant further preclinical and clinical investigation. A critical next step for the scientific community is to undertake a comprehensive evaluation of the biological activities of this compound. A direct, head-to-head comparison with Danshenol A would provide invaluable insights into the structure-activity relationship of this class of compounds and could potentially unveil a new therapeutic agent with a unique pharmacological profile. Such studies would not only expand our understanding of the therapeutic potential of natural products but also guide the rational design of novel synthetic derivatives with enhanced efficacy and safety.
References
- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 15-epi-Danshenol A and Tanshinone IIA in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two bioactive compounds, 15-epi-Danshenol A and Tanshinone IIA, with a focus on their anticancer and anti-inflammatory properties. While data on this compound is limited, this guide incorporates available information on its isomer, Danshenol A, to provide a valuable comparative perspective for researchers. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Executive Summary
Tanshinone IIA, a well-studied diterpenoid quinone from Salvia miltiorrhiza, has demonstrated significant therapeutic potential across a range of diseases, particularly in cancer and inflammatory conditions. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[1][2] In contrast, this compound is a less-characterized compound. However, studies on its isomer, Danshenol A, suggest potent biological activities, in some cases even surpassing the cytotoxic effects of other tanshinones.[2] This guide aims to synthesize the current experimental evidence to facilitate a comparative understanding of these two compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the efficacy of Danshenol A (as a proxy for this compound) and Tanshinone IIA in anticancer and anti-inflammatory studies.
Table 1: Anticancer Efficacy
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Danshenol A | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Surpassed the effects of dihydrotanshinone I | [2] |
| HL-60 (Leukemia) | Cytotoxicity Assay | Highly antiproliferative and cytotoxic | [2] | |
| Tanshinone IIA | AGS (Gastric Carcinoma) | Western Blot | Dose-dependent decrease in EGFR, IGFR, PI3K, AKT, mTOR | [3] |
| HCT116 & SW480 (Colorectal Cancer) | MTT Assay | IC50 at 24h: 15.92 µM (HCT116), 12.33 µM (SW480) | [4] | |
| SNU-638, MKN1, AGS (Gastric Cancer) | MTT Assay | Time- and dose-dependent inhibition of proliferation | [5] | |
| MDA-MB-231 & MCF-7 (Breast Cancer) | MTT Assay | IC50 = 0.25 µg/ml | [6] |
Table 2: Anti-inflammatory Efficacy
| Compound | Cell Model | Stimulant | Key Findings | Reference |
| Danshenol A | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibited ICAM-1 expression and monocyte adhesion | [7] |
| Tanshinone IIA | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Decreased production of inflammatory mediators via TLR4-MyD88-NF-κB pathway | [8] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS gene expression and NO production | [9][10] | |
| Adjuvant-Induced Arthritis Mice Model | Freund's Complete Adjuvant | Alleviated cartilage erosion and neutrophil infiltration | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Danshenol A: Anti-inflammatory Activity Assessment
Objective: To investigate the effect of Danshenol A on TNF-α-induced ICAM-1 expression and monocyte adhesion in endothelial cells.[7]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media.
-
Treatment: Cells were pre-treated with Danshenol A (10 nM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 24 hours.
-
Western Blot Analysis: Protein expression of ICAM-1, p-IκBα, IκBα, p-IKKβ, and IKKβ was determined by Western blot to assess the activation of the NF-κB pathway.[7]
-
Monocyte Adhesion Assay: The adhesion of THP-1 monocytes to the HUVEC monolayer was quantified to determine the functional effect of Danshenol A on inflammation.[7]
-
Immunofluorescence Staining: The nuclear translocation of NF-κB p65 was visualized using immunofluorescence staining.[7]
Tanshinone IIA: Anticancer Activity Assessment in Colorectal Cancer
Objective: To evaluate the effect of Tanshinone IIA on the proliferation, migration, and apoptosis of colorectal cancer (CRC) cells and its impact on the PI3K/Akt signaling pathway.[4][12]
-
Cell Culture: Human colorectal cancer cell lines HCT116 and SW480 were used.
-
MTT Assay: Cell viability was assessed after treating the cells with various concentrations of Tanshinone IIA for 24 and 48 hours to determine the IC50 values.[4]
-
Wound Healing Assay: The effect of Tanshinone IIA on cell migration was evaluated by creating a "wound" in a confluent cell monolayer and monitoring its closure over 24 hours.[4]
-
Flow Cytometry: Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometric analysis.[4]
-
Western Blot Analysis: The expression levels of key proteins in the PI3K/Akt pathway (PI3K, p-PI3K, Akt, p-Akt) and apoptosis-related proteins (Bcl-2, Bax) were determined by Western blotting after 24 hours of treatment with Tanshinone IIA.[4][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Danshenol A and Tanshinone IIA, as well as a typical experimental workflow for evaluating anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Danshenol A and Dihydrotanshinone I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two natural compounds, Danshenol A and dihydrotanshinone I, on various cancer cell lines. While the primary focus of this comparison is on Danshenol A, it is important to note the existence of its isomer, 15-epi-Danshenol A. To date, specific cytotoxic data for this compound remains limited in publicly available research. Therefore, this guide will present the available data for Danshenol A, offering a valuable point of reference for researchers investigating the anticancer potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and antiproliferative effects of Danshenol A and dihydrotanshinone I.
Table 1: IC50 Values for Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Danshenol A | HL-60 (Human promyelocytic leukemia) | MTT | ~2.5 | [1] |
| Dihydrotanshinone I | HL-60 (Human promyelocytic leukemia) | MTT | ~5 | [1] |
| Dihydrotanshinone I | MDA-MB-231 (Human breast cancer) | [3H]-thymidine uptake | >10 | [1] |
| Dihydrotanshinone I | SGC-7901 (Human gastric cancer) | MTT | Not specified | [1] |
| Dihydrotanshinone I | MGC-803 (Human gastric cancer) | MTT | Not specified | [1] |
| Dihydrotanshinone I | K562/ADR (Adriamycin-resistant human chronic myelogenous leukemia) | Not specified | Not specified | [2] |
| Dihydrotanshinone I | Huh-7 (Human hepatocellular carcinoma) | MTT | Not specified | |
| Dihydrotanshinone I | HepG2 (Human hepatocellular carcinoma) | MTT | Not specified |
Table 2: Antiproliferative Effects
| Compound | Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Danshenol A | MDA-MB-231 | 2.5 | ~72% | [1] |
| Danshenol A | MDA-MB-231 | 5 | 100% | [1] |
| Dihydrotanshinone I | MDA-MB-231 | 2.5 | ~30% | [1] |
| Dihydrotanshinone I | MDA-MB-231 | 10 | 100% | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Danshenol A or dihydrotanshinone I) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
[3H]-Thymidine Uptake Assay for Cell Proliferation
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with the test compounds as described for the MTT assay.
-
Radiolabeling: Add [3H]-thymidine to the cell culture medium and incubate for a defined period, allowing the radioactive thymidine to be incorporated into the DNA of proliferating cells.
-
Cell Harvesting: Harvest the cells and lyse them to release the cellular contents.
-
DNA Precipitation and Washing: Precipitate the DNA and wash it to remove any unincorporated [3H]-thymidine.
-
Scintillation Counting: Measure the radioactivity of the precipitated DNA using a scintillation counter. The amount of radioactivity is proportional to the rate of cell proliferation.
Apoptosis Analysis by Flow Cytometry
Flow cytometry can be used to quantify apoptotic cells after staining with specific fluorescent dyes.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with a binding buffer.
-
Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI (which enters cells with compromised membranes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Experimental Workflows
Dihydrotanshinone I Signaling Pathways
Dihydrotanshinone I has been shown to induce cytotoxicity in cancer cells through various signaling pathways.
Caption: Dihydrotanshinone I induced signaling pathways.
Danshenol A Signaling Pathway
Research suggests that Danshenol A can inhibit the NOX4-dependent IKKβ/NF-κB signaling pathway, which is primarily associated with inflammation. Its direct signaling pathways leading to cancer cell cytotoxicity require further investigation.
Caption: Danshenol A anti-inflammatory signaling pathway.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of two compounds.
Caption: Experimental workflow for cytotoxicity comparison.
Conclusion
The available data strongly suggests that Danshenol A exhibits significantly greater cytotoxic and antiproliferative activity against the tested cancer cell lines compared to dihydrotanshinone I.[1] While the precise mechanisms of Danshenol A's anticancer effects require more in-depth investigation, its superior potency makes it a compelling candidate for further drug development. In contrast, dihydrotanshinone I has been more extensively studied, with its cytotoxic effects attributed to the modulation of multiple signaling pathways, including those involving EGFR, STAT3, and PI3K/AKT.[4][5][6]
Future research should focus on a direct comparative evaluation of this compound to determine if it shares the high cytotoxic potential of Danshenol A. Furthermore, a broader screening of both Danshenol A and this compound against a wider panel of cancer cell lines, coupled with detailed mechanistic studies, will be crucial to fully elucidate their therapeutic potential.
References
- 1. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 15-epi-Danshenol A and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 15-epi-Danshenol A and the well-studied polyphenol, resveratrol. While extensive data exists for resveratrol, information on the specific antioxidant activity of isolated this compound is limited in the current scientific literature. Therefore, this comparison leverages data on Danshen (Salvia miltiorrhiza), the medicinal herb from which this compound is derived, as a proxy to infer its potential antioxidant capacity.
Executive Summary
Resveratrol is a potent antioxidant with well-documented free radical scavenging and cellular antioxidant effects. Its mechanisms of action are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and modulation of key signaling pathways that upregulate endogenous antioxidant defenses.
This guide presents available quantitative data, detailed experimental methodologies for key antioxidant assays, and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of the antioxidant potential of these two compounds.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of resveratrol and Danshen extracts. It is important to note that the data for Danshen represents the activity of a complex mixture of compounds and not solely this compound.
| Compound/Extract | Assay | IC50 Value / Activity | Reference |
| Resveratrol | DPPH Radical Scavenging | ~25-100 µg/mL (concentration dependent) | [Various sources] |
| ABTS Radical Scavenging | ~5-15 µg/mL | [Various sources] | |
| Danshen (Salvia miltiorrhiza) Extract | DPPH Radical Scavenging | Varies significantly based on extraction method and solvent used. | [Various sources] |
| ABTS Radical Scavenging | Varies significantly based on extraction method and solvent used. | [Various sources] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant activity. The antioxidant activity of plant extracts is highly dependent on the extraction method and the solvent used, leading to a wide range of reported values.
Mechanisms of Antioxidant Action
Resveratrol
Resveratrol exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Resveratrol can directly donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
-
Modulation of Signaling Pathways: Resveratrol is known to activate several signaling pathways that lead to the increased expression of endogenous antioxidant enzymes. Key pathways include:
-
SIRT1 Pathway: Activation of Sirtuin 1 (SIRT1) by resveratrol leads to the deacetylation of transcription factors like Nrf2 and FoxO, promoting the expression of antioxidant genes.
-
Nrf2-ARE Pathway: Resveratrol can induce the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).
-
MAPK Pathway: Resveratrol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the cellular response to oxidative stress.
-
// Nodes Resveratrol [label="Resveratrol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\nModulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Increased Expression of\nAntioxidant Enzymes\n(SOD, CAT, HO-1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Reduced Oxidative Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Resveratrol -> SIRT1; Resveratrol -> Nrf2; Resveratrol -> MAPK; SIRT1 -> Nrf2; Nrf2 -> Antioxidant_Enzymes; MAPK -> Nrf2; Antioxidant_Enzymes -> Oxidative_Stress; } .dot Caption: Antioxidant signaling pathway of Resveratrol.
This compound (in the context of Danshen)
The antioxidant activity of Danshen is attributed to its rich composition of phenolic and diterpenoid compounds, including Danshenols. The proposed mechanisms for Danshen's antioxidant effects include:
-
Free Radical Scavenging: The phenolic hydroxyl groups present in the constituents of Danshen are effective in scavenging a variety of free radicals.
-
Metal Chelation: Some compounds in Danshen can chelate metal ions like iron and copper, which are known to catalyze oxidative reactions.
-
Enzyme Inhibition: Certain components may inhibit the activity of pro-oxidant enzymes.
Further research is required to elucidate the specific signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for two commonly used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound or Resveratrol) and positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compound and positive control in the same solvent used for the DPPH solution.
-
Reaction mixture: In a 96-well plate or cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_DPPH [label="Prepare DPPH Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Sample [label="Prepare Sample Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Sample and DPPH", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance (517 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Scavenging Activity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prep_DPPH; Start -> Prep_Sample; Prep_DPPH -> Mix; Prep_Sample -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> End; } .dot Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Test compound (this compound or Resveratrol) and positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compound and positive control.
-
Reaction mixture: Add a small volume of the sample solution to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the ABTS•+ working solution without the sample and A_sample is the absorbance in the presence of the sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_ABTS [label="Prepare ABTS•+ Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Sample [label="Prepare Sample Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Sample and ABTS•+", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance (734 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Scavenging Activity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prep_ABTS; Start -> Prep_Sample; Prep_ABTS -> Mix; Prep_Sample -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> End; } .dot Caption: Experimental workflow for the ABTS assay.
Conclusion
Resveratrol is a well-characterized antioxidant with a robust body of evidence supporting its efficacy and detailing its mechanisms of action. In contrast, while the parent plant Danshen exhibits significant antioxidant properties, there is a clear need for further research to isolate and quantitatively evaluate the antioxidant activity of this compound. Such studies would be invaluable for the drug development community, allowing for a direct comparison with established antioxidants like resveratrol and a better understanding of the therapeutic potential of this specific Danshen constituent. Researchers are encouraged to perform direct comparative studies using standardized antioxidant assays to definitively characterize the antioxidant profile of this compound.
A Comparative Guide to the Neuroprotective Potential of Danshenol A and its Epimer, 15-epi-Danshenol A
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Introduction
Danshenol A and its stereoisomer, 15-epi-Danshenol A, are abietane-type diterpenoids isolated from Salvia species, notably Salvia miltiorrhiza (Danshen) and Salvia glutinosa. While Danshen has a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases, the specific neuroprotective properties of its individual components are a growing area of research. This guide provides a comparative overview of the current scientific evidence on the neuroprotective effects of Danshenol A and this compound.
It is critical to note that while research has begun to elucidate the bioactivities of Danshenol A relevant to neuroprotection, scientific data on this compound remains scarce. This document summarizes the available experimental data for Danshenol A, highlighting the current knowledge gap regarding its epimer and underscoring the need for further investigation.
Comparative Analysis of Bioactivities
At present, a direct comparative study on the neuroprotective effects of Danshenol A and this compound has not been published. The available research primarily focuses on the anti-inflammatory and antioxidant properties of Danshenol A, which are crucial mechanisms in mitigating neurodegenerative processes.
Danshenol A: Evidence for Neuroprotection-Relevant Bioactivities
Danshenol A has demonstrated significant anti-inflammatory and antioxidant effects in preclinical studies. These activities are fundamental to its potential neuroprotective efficacy, as neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.
One key study investigated the effects of Danshenol A on tumor necrosis factor-alpha (TNF-α)-induced inflammation in human umbilical vein endothelial cells (HUVECs), a model relevant to the blood-brain barrier dysfunction seen in neurological disorders.[1][2]
This compound: A Knowledge Gap
Currently, there is a significant lack of published experimental data on the neuroprotective, anti-inflammatory, or antioxidant effects of this compound. While its structural similarity to Danshenol A suggests it may possess interesting biological activities, this remains to be experimentally verified. This lack of data represents a promising area for future neuropharmacological research.
Quantitative Data Summary
The following tables summarize the quantitative data available for Danshenol A's anti-inflammatory and antioxidant effects. No equivalent data is currently available for this compound.
Table 1: Effect of Danshenol A on TNF-α-Induced ICAM-1 Expression in HUVECs
| Treatment | Concentration | Effect on ICAM-1 Protein Expression | Effect on ICAM-1 mRNA Expression |
| TNF-α | 10 ng/mL | Significant Increase | Significant Increase |
| Danshenol A + TNF-α | 10 nM + 10 ng/mL | Significant Reversal of TNF-α effect | Significant Reversal of TNF-α effect |
Data extracted from a study on the anti-inflammatory effects of Danshenol A.[1][2]
Table 2: Effect of Danshenol A on TNF-α-Induced Reactive Oxygen Species (ROS) Generation and NOX4 Expression in HUVECs
| Treatment | Concentration | Effect on ROS Generation | Effect on NOX4 Protein Expression |
| TNF-α | 10 ng/mL | Significant Increase | Significant Increase |
| Danshenol A + TNF-α | 10 nM + 10 ng/mL | Significant Reversal of TNF-α effect | Significant Reversal of TNF-α effect |
Data extracted from a study on the anti-inflammatory effects of Danshenol A.[1][2]
Table 3: Effect of Danshenol A on TNF-α-Induced NF-κB and IKKβ Activation in HUVECs
| Treatment | Concentration | Effect on IKKβ Phosphorylation | Effect on NF-κB p65 Phosphorylation |
| TNF-α | 10 ng/mL | Significant Increase | Significant Increase |
| Danshenol A + TNF-α | 10 nM + 10 ng/mL | Significant Inhibition | Significant Inhibition |
Data extracted from a study on the anti-inflammatory effects of Danshenol A.[1][2]
Signaling Pathways
Danshenol A: Anti-Inflammatory Signaling Pathway
Danshenol A has been shown to inhibit the TNF-α-induced inflammatory cascade in endothelial cells. The proposed mechanism involves the suppression of the NOX4-dependent IKKβ/NF-κB signaling pathway. Additionally, evidence suggests that Danshenol A may activate the Nrf2 antioxidant response pathway.
Caption: Danshenol A's anti-inflammatory and antioxidant signaling pathways.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies on Danshenol A.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% endothelial cell growth supplement (ECGS), and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: HUVECs are pre-treated with Danshenol A (e.g., 10 nM) for 1 hour, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 6-24 hours) depending on the assay.
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of proteins such as ICAM-1, NOX4, phosphorylated IKKβ, and phosphorylated NF-κB p65.
-
Procedure:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To measure the levels of intracellular ROS.
-
Procedure:
-
HUVECs are seeded in a 96-well plate and treated as described above.
-
After treatment, the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at 37°C for 30 minutes in the dark.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., 488 nm excitation and 525 nm emission for DCF).
-
Monocyte Adhesion Assay
-
Objective: To assess the adhesion of monocytes to endothelial cells.
-
Procedure:
-
HUVECs are grown to confluence in a 24-well plate and treated with Danshenol A and/or TNF-α.
-
Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
The labeled monocytes are added to the HUVEC monolayer and incubated for 1 hour at 37°C.
-
Non-adherent monocytes are removed by gentle washing with PBS.
-
The adherent cells are lysed, and the fluorescence is quantified using a fluorescence microplate reader.
-
Experimental Workflow Diagram
Caption: General experimental workflow for assessing Danshenol A's bioactivity.
Conclusion and Future Directions
The current body of scientific literature provides evidence for the anti-inflammatory and antioxidant properties of Danshenol A, suggesting its potential as a neuroprotective agent. Its ability to modulate the NF-κB and Nrf2 pathways, both critical in the pathogenesis of neurodegenerative diseases, warrants further investigation in neuron-specific and in vivo models of neurological disorders.
In stark contrast, this compound remains a largely uncharacterized compound in the context of neuroprotection. The structural similarity to Danshenol A makes it a compelling candidate for future research. A direct, side-by-side comparison of the neuroprotective effects of these two epimers is essential to understand their structure-activity relationships and to identify the more potent neuroprotective agent. Such studies should employ a range of in vitro and in vivo models of neurodegeneration to assess their efficacy and mechanisms of action comprehensively. This will be a crucial step in unlocking the full therapeutic potential of these natural compounds for the treatment of neurological disorders.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of 15-epi-Danshenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of 15-epi-Danshenol A against established anti-inflammatory agents, Dexamethasone and Indomethacin. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key inflammatory signaling pathways to offer an objective assessment of this compound's potential as a therapeutic agent.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its comparators has been evaluated in various in vitro models of inflammation. While direct comparative studies are limited, the following table summarizes the available quantitative data from studies on Danshenol A (a closely related isomer) and the reference drugs, Dexamethasone and Indomethacin. These studies typically utilize lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines (e.g., THP-1, RAW 264.7), leading to the release of pro-inflammatory mediators.
| Compound | Target Mediator | Cell Line | Inducer | Potency (IC50/Inhibition %) |
| Danshenol A | TNF-α | THP-1 Macrophages | LPS | 56.3% inhibition at 5µM[1] |
| IL-1β | THP-1 Macrophages | LPS | 67.6% inhibition at 5µM[1] | |
| IL-8 | THP-1 Macrophages | LPS | 51.7% inhibition at 5µM[1] | |
| Dexamethasone | TNF-α | RAW 264.7 Macrophages | LPS | IC50: ~3 nM[2] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50: 34.60 µg/mL[3] | |
| Indomethacin | Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | IC50: 2.8 µM[4][5] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50: 14.6 µg/mL[6] | |
| TNF-α | RAW 264.7 Macrophages | LPS | IC50: 143.7 µM[4][5] |
Note: The presented data is compiled from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
LPS-Induced Pro-inflammatory Cytokine Inhibition in THP-1 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, from LPS-stimulated human THP-1 macrophage-like cells.
a. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
To differentiate the monocytes into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100-500 nM for 24-48 hours[7]. Following differentiation, the cells are washed with fresh medium and allowed to rest for 24 hours before treatment.
b. Compound Treatment and Inflammatory Challenge:
-
Differentiated THP-1 cells are pre-treated with various concentrations of this compound or a reference compound (e.g., Dexamethasone) for 1-2 hours.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the cell cultures[7][8]. A vehicle control group (without the test compound) is also included.
c. Cytokine Quantification:
-
After an incubation period of 18-24 hours with LPS, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions[8].
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.
TNF-α-Induced NF-κB Activation in Endothelial Cells
This protocol outlines a method to investigate the effect of a test compound on the activation of the NF-κB signaling pathway, a critical regulator of inflammation, in endothelial cells stimulated with TNF-α.
a. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with the necessary growth factors.
b. Treatment and Stimulation:
-
HUVECs are seeded in appropriate culture plates and pre-treated with this compound or a control compound for 1 hour.
-
The cells are then stimulated with recombinant human TNF-α (10 ng/mL) for a short duration (e.g., 30 minutes) to induce the activation of the NF-κB pathway[9][10].
c. Analysis of NF-κB Activation:
-
Western Blot for IκBα Degradation and p65 Phosphorylation: Cell lysates are collected and subjected to SDS-PAGE and Western blotting. Antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated NF-κB p65, and total p65 are used to assess the activation state of the pathway. A decrease in total IκBα and an increase in phosphorylated p65 indicate pathway activation[9].
-
Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The translocation of p65 from the cytoplasm to the nucleus, a hallmark of NF-κB activation, is visualized using fluorescence microscopy[10].
Signaling Pathway Visualization
The anti-inflammatory effects of Danshen and its constituents, including Danshenols, are largely attributed to their ability to modulate key inflammatory signaling pathways. The NF-κB pathway is a primary target.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α and LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to their transcription. These genes encode for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that orchestrate the inflammatory response.
References
- 1. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Danshenol A and Other Tanshinones: A Guide for Researchers
An in-depth look at the biological activities of key tanshinones reveals Danshenol A as a potent cytotoxic and anti-inflammatory agent, though a comprehensive comparative analysis is limited by the current lack of biological data for 15-epi-Danshenol A. This guide provides a comparative overview of the cytotoxic, anti-inflammatory, and antioxidant properties of Danshenol A alongside other prominent tanshinones, including Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I. While this compound has been identified and isolated, its biological activities remain largely unexplored in publicly available research, precluding its inclusion in this direct comparison.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided. Visual diagrams of key signaling pathways and experimental workflows are also included to facilitate understanding.
Cytotoxicity: Head-to-Head Comparison
A critical evaluation of the cytotoxic effects of various tanshinones across a range of human cancer cell lines reveals significant differences in their potency. Danshenol A has demonstrated noteworthy antiproliferative and cytotoxic activity, in some cases surpassing that of other well-studied tanshinones.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| Danshenol A | K562 (Leukemia) | 1.57 | [2] |
| T-24 (Bladder Cancer) | 23.6 | [2] | |
| QGY (Hepatocellular Carcinoma) | 13.8 | [2] | |
| Me180 (Cervical Cancer) | 20.5 | [2] | |
| MDA-MB-231 (Breast Cancer) | ~2.5 (estimated from graphical data) | [1] | |
| HL-60 (Leukemia) | ~2.5 (estimated from graphical data) | [1] | |
| Tanshinone IIA | HeLa (Cervical Cancer) | 26.17 | [3] |
| MCF-7 (Breast Cancer) | 33.64 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | >25 | [4] | |
| Cryptotanshinone | HeLa (Cervical Cancer) | 39.73 | [3] |
| MCF-7 (Breast Cancer) | 41.62 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | >25 | [4] | |
| Dihydrotanshinone I | MDA-MB-231 (Breast Cancer) | ~5.0 (estimated from graphical data) | [1] |
| HL-60 (Leukemia) | ~5.0 (estimated from graphical data) | [1] |
Table 1: Comparative Cytotoxicity (IC50) of Tanshinones in Human Cancer Cell Lines.
Anti-inflammatory and Antioxidant Activities
Danshenol A and other tanshinones exhibit significant anti-inflammatory and antioxidant properties, which are central to their therapeutic potential. These compounds modulate key inflammatory pathways and demonstrate the ability to scavenge free radicals.
Anti-inflammatory Effects
Danshenol A has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells.[5] This effect is mediated through the NOX4-dependent IKKβ/NF-κB pathway. Similarly, Tanshinone IIA exerts anti-inflammatory effects by inhibiting iNOS gene expression and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Cryptotanshinone has also been reported to possess anti-inflammatory properties.
Antioxidant Potential
While direct comparative quantitative data on the antioxidant activity of Danshenol A is limited, its involvement in modulating oxidative stress pathways has been noted.[6] Other tanshinones, such as Tanshinone I and Tanshinone IIA, have been more extensively studied for their antioxidant capabilities. They have been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species (ROS).
Signaling Pathways and Mechanisms of Action
The biological effects of Danshenol A and other tanshinones are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Danshenol A, Tanshinone IIA) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of Danshenol A and other tanshinones, particularly in the areas of oncology and inflammatory diseases. The available data underscores the potent cytotoxic and anti-inflammatory activities of these compounds, mediated through distinct signaling pathways.
The most significant gap in the current body of research is the lack of biological data for this compound. Future studies should prioritize the evaluation of this compound's cytotoxic, anti-inflammatory, and antioxidant properties to enable a more complete comparative analysis and to fully understand the structure-activity relationships within this class of natural products. Such research will be invaluable for the development of novel therapeutics derived from these promising natural sources.
References
- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 6. Anti-Inflammatory, Antinociceptive, and Antipyretic Potential of Methanol Extract of Strychnos henningsii in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 15-epi-Danshenol A and Standard Antioxidants
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, researchers are increasingly turning to natural products. Among these, 15-epi-Danshenol A, a diterpenoid isolated from the roots of Salvia species, has garnered attention for its potential antioxidant and anti-inflammatory properties.[1] This guide provides a comparative analysis of this compound against established standard antioxidants, supported by available experimental data.
Disclaimer: Direct head-to-head studies on the antioxidant capacity of isolated this compound are limited in the currently available scientific literature. Therefore, this guide utilizes data from a methanol extract of Salvia glutinosa, a known source of this compound, as a proxy to infer its potential antioxidant activity. This should be considered a limitation, as the activity of a crude extract reflects the synergistic or antagonistic effects of all its components, not just a single compound.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
| Antioxidant | IC50 Value (µg/mL) | Reference(s) |
| Salvia glutinosa Extract | 3.2 | [2][3] |
| Ascorbic Acid (Vitamin C) | 5.0 | [2] |
| Trolox | 3.77 | [4] |
| Quercetin | 1.89 | [5] |
| Butylated Hydroxytoluene (BHT) | 13.41 | [6] |
Lower IC50 values indicate higher antioxidant activity.
ABTS Radical Scavenging Activity
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation.
| Antioxidant | IC50 Value (µg/mL) | Reference(s) |
| Trolox | 2.93 | [4] |
| Ascorbic Acid (Vitamin C) | ~3.12 | [5] |
| Quercetin | 1.89 | [5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This method is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant.
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).
-
Reaction mixture: Different concentrations of the test compound (e.g., this compound) or standard antioxidant are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the characteristic wavelength of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
-
Generation of ABTS radical cation: ABTS is reacted with an oxidizing agent, such as potassium persulfate, to produce the blue/green ABTS radical cation solution. This solution is then diluted to a specific absorbance at a particular wavelength (commonly 734 nm).
-
Reaction mixture: Various concentrations of the test compound or standard antioxidant are added to the ABTS radical cation solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance is measured with a spectrophotometer.
-
Calculation: The percentage of inhibition of the ABTS radical is calculated, and the IC50 value is determined.[5]
Visualizing the Mechanisms
Signaling Pathway: NF-κB in Oxidative Stress
Oxidative stress and inflammation are intricately linked, with many inflammatory pathways being triggered by reactive oxygen species (ROS). The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some antioxidants exert their effects by modulating this pathway. While the specific mechanism of this compound is under investigation, related compounds from Salvia miltiorrhiza have been shown to inhibit the NF-κB pathway.
Caption: Hypothesized modulation of the NF-κB pathway by Danshenols.
Experimental Workflow: DPPH Assay
The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using the DPPH assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Mechanism of 15-epi-Danshenol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 15-epi-Danshenol A, a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen). Due to the limited direct experimental data on this compound, this guide draws comparisons with its close structural analog, Danshenol A, and other well-characterized inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. The objective is to offer a framework for cross-validation and to guide future research into the therapeutic potential of this natural product.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Emerging evidence on Danshenol A strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases. The proposed mechanism for Danshenol A, and by extension, its stereoisomer this compound, involves the modulation of NADPH oxidase 4 (NOX4), a source of reactive oxygen species (ROS) that can activate the IKKβ/NF-κB cascade.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound via inhibition of the NOX4-mediated NF-κB signaling pathway.
Comparative Performance Data
While direct quantitative data for this compound is not yet available in the public domain, this section presents data for its close analog, Danshenol A, and established inhibitors of the NF-κB pathway and antioxidant activity. This information provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Comparative NF-κB Inhibition
| Compound | Target | Assay | Cell Line | IC₅₀ | Citation |
| Danshenol A | NOX4-dependent IKKβ/NF-κB | ICAM-1 Expression | Endothelial Cells | Data not available | [1] |
| BAY 11-7082 | IκBα Phosphorylation | Reporter Gene Assay | Various | ~5-10 µM | |
| Curcumin Analog (BAT3) | NF-κB/DNA Binding | Reporter Gene Assay | L929sA Fibroblasts | ~6 µM | [2] |
Note: The lack of a specific IC₅₀ value for Danshenol A highlights a critical knowledge gap that future research should address.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) | Citation |
| Danshensu (Salvianic Acid A) | Not specified | |
| (R)-norsalvianolic acid L | ~2.4 | [3] |
| (S)-norsalvianolic acid L | ~9.4 | [3] |
| Ascorbic Acid (Standard) | Varies by study |
Note: The antioxidant activity of other phenolic acids from Salvia miltiorrhiza suggests that Danshenol A and its epi-form likely possess antioxidant properties, which warrants experimental confirmation.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)
This assay quantitatively measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Workflow Diagram:
Caption: Workflow for determining NF-κB inhibition using a luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a control vehicle for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.
-
Cell Lysis: After the stimulation period, wash the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase.
-
Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a cell viability assay). Calculate the percentage of NF-κB inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay is a rapid and widely used method to assess the free radical scavenging capacity of a compound.
Workflow Diagram:
Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well microplate, add the sample or standard dilutions to the DPPH solution. Include a control well with the solvent and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader. The purple color of the DPPH radical fades as it is scavenged.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Plot the percentage of scavenging against the concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
The available evidence for Danshenol A strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of the NF-κB signaling pathway, likely through the modulation of NOX4-mediated oxidative stress. However, the lack of direct quantitative data for this compound is a significant limitation.
Future research should prioritize the following:
-
Quantitative Assessment: Determine the IC₅₀ values of this compound for both NF-κB inhibition and antioxidant activity using the standardized assays outlined in this guide.
-
Direct Target Engagement: Conduct experiments to confirm the direct interaction of this compound with NOX4 and its effect on ROS production in relevant cell models.
-
Comparative Studies: Perform head-to-head comparisons of this compound with Danshenol A and other known NF-κB inhibitors to establish its relative potency and selectivity.
-
In Vivo Validation: Progress promising in vitro findings to in vivo models of inflammatory diseases to assess the therapeutic potential of this compound.
By systematically addressing these research gaps, the scientific community can fully elucidate the mechanism of action of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Pair of New Antioxidant Phenolic Acid Stereoisomers Isolated from Danshen Injection (Lyophilized Powder) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Danshenol A and its Epimer, 15-epi-Danshenol A: Uncovering Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the known biological effects and molecular mechanisms of Danshenol A, juxtaposed with the current knowledge gap regarding its stereoisomer, 15-epi-Danshenol A.
This guide provides a detailed overview of the current scientific understanding of Danshenol A, a bioactive diterpenoid, and its naturally occurring epimer, this compound. While research has begun to illuminate the therapeutic potential of Danshenol A in inflammation and cancer, its stereoisomer, this compound, remains largely uncharacterized. This document aims to summarize the existing experimental data for Danshenol A, providing a foundation for future comparative studies that could unlock the therapeutic nuances between these two molecules.
Biological Activities and Molecular Insights
Current research has primarily focused on the anti-inflammatory and cytotoxic properties of Danshenol A. In contrast, there is a significant lack of published data on the biological activities of this compound, making a direct comparison of their effects on gene expression profiles not yet possible.
Danshenol A: A Profile of Anti-Inflammatory and Cytotoxic Effects
Danshenol A has demonstrated notable bioactivity, particularly in cellular models of inflammation and cancer.
Anti-Inflammatory Activity:
Danshenol A has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells.[1] This effect is significant as ICAM-1 overexpression is a key factor in the development of atherosclerosis. The mechanism of action involves the inhibition of the NOX4-dependent IKKβ/NF-κB signaling pathway.[1] Specifically, Danshenol A was found to reverse the TNF-α-induced increases in reactive oxygen species (ROS) generation and NOX4 expression.[1]
Cytotoxic Activity:
Studies have highlighted Danshenol A as a potent cytotoxic agent against certain cancer cell lines. One study identified Danshenol A as a highly antiproliferative and cytotoxic compound, with effects surpassing those of dihydrotanshinone I, another recognized cytotoxic tanshinone.[2][3] This suggests a potential therapeutic application for Danshenol A in oncology.
This compound: An Unexplored Frontier
This compound has been isolated from the roots of Salvia glutinosa, often alongside Danshenol A.[2] However, to date, there is no publicly available data detailing its biological activities, including its effects on gene expression, inflammatory pathways, or cytotoxicity. This represents a significant knowledge gap and an opportunity for future research to explore how a change in stereochemistry at the C-15 position might alter the compound's biological profile.
Comparative Summary of Biological Activities
Due to the absence of data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the known activities of Danshenol A.
| Biological Activity | Danshenol A | This compound |
| Anti-inflammatory | Inhibits TNF-α-induced ICAM-1 expression in endothelial cells.[1] | No data available |
| Cytotoxicity | Demonstrates potent antiproliferative and cytotoxic effects against cancer cell lines.[2][3] | No data available |
| Mechanism of Action | Inhibits the NOX4-dependent IKKβ/NF-κB signaling pathway.[1] | No data available |
Experimental Protocols
The following are summaries of the experimental methodologies used in the key studies on Danshenol A.
Anti-Inflammatory Assays for Danshenol A
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were used as the in vitro model.
-
Treatment: Cells were pre-treated with Danshenol A at various concentrations prior to stimulation with TNF-α.
-
ICAM-1 Expression Analysis: The expression of ICAM-1 was quantified using methods such as Western blotting or ELISA.
-
Monocyte Adhesion Assay: To assess the functional consequence of ICAM-1 inhibition, monocyte adhesion to the endothelial cell layer was measured.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were determined using fluorescent probes like DCFH-DA.
-
Western Blot Analysis: Protein levels of key signaling molecules in the NF-κB pathway (e.g., IKKβ, IκBα, p65) and NOX4 were assessed.
-
siRNA Knockdown: To confirm the role of NOX4, small interfering RNA (siRNA) was used to knockdown NOX4 expression.
Cytotoxicity Assays for Danshenol A
-
Cell Lines: Human cancer cell lines, such as MDA-MB-231 (breast cancer) and HL-60 (promyelocytic leukemia), were utilized.[3]
-
Cell Viability and Proliferation Assays: Standard assays like MTT or WST-1 were employed to measure the effect of Danshenol A on cell viability and proliferation over a range of concentrations.
-
Wound Healing Assay: To assess the impact on cell migration, a scratch or wound healing assay was performed.[2]
Visualizing the Molecular Landscape
The following diagrams illustrate the known signaling pathway of Danshenol A and a general workflow for its investigation.
Future Directions
The distinct biological activities of Danshenol A highlight its potential as a lead compound for drug development. However, the complete absence of data for this compound underscores a critical need for further investigation. Future research should prioritize a head-to-head comparison of these two epimers. Transcriptomic studies, such as RNA sequencing, would be invaluable in elucidating the differential effects on gene expression profiles in relevant cell types. Such studies would not only reveal the therapeutic potential of this compound but also provide crucial insights into the structure-activity relationship of this class of compounds, paving the way for the rational design of novel therapeutics.
References
- 1. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 15-epi-Danshenol A: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including 1-epi-Danshenol A, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[1]. It is imperative that laboratory personnel are trained in proper waste handling and disposal procedures[2]. The primary principle is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations[3].
Step-by-Step Disposal Procedures for 15-epi-Danshenol A
-
Waste Identification and Characterization :
-
Since this compound is a bioactive compound used in research, it should be treated as a hazardous chemical waste unless confirmed otherwise by a comprehensive hazard assessment.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this compound.
-
-
Containerization :
-
Use a dedicated and appropriate waste container. Plastic containers are often preferred over glass to minimize the risk of breakage[1].
-
The container must be compatible with the chemical and any solvents used.
-
Ensure the container is clearly labeled with the words "Hazardous Waste"[1].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the Principal Investigator's name and contact information[1]. Avoid using abbreviations or chemical formulas.
-
-
Segregation of Waste :
-
Do not mix this compound waste with other incompatible waste streams. Chemical wastes should be segregated by compatibility, not alphabetically[1][4].
-
For example, halogenated and non-halogenated solvent wastes are often collected separately[4]. If this compound is dissolved in a solvent, it should be disposed of in the appropriate solvent waste container.
-
-
Storage :
-
Disposal Request and Pickup :
-
Contact your institution's EHS or hazardous waste program for pickup. Most institutions have a specific procedure for requesting waste removal[1][2][3].
-
Complete any required forms, such as a hazardous waste tag or an unwanted chemical form[1].
-
Do not transport hazardous waste yourself; this should be done by trained EHS personnel[2].
-
Important Considerations:
-
Sewer Disposal : Do not dispose of this compound down the drain. The disposal of chemicals via the sanitary sewer is highly restricted and generally requires written permission from the EHS office[1][5]. As a bioactive compound, it could have harmful effects on aquatic life.
-
Trash Disposal : Solid forms of this compound or empty containers that held the compound should not be disposed of in the regular trash. Empty containers that held hazardous waste must be triple rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste[2][4].
-
Waste Minimization : Whenever possible, implement practices to minimize the generation of chemical waste. This can include ordering smaller quantities of chemicals and modifying experiments to use less material[2][3].
Quantitative Disposal Data
In the absence of a specific SDS for this compound, quantitative disposal limits are not available. The following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | Between 5 and 9 (only for approved substances) | [5] |
| Volume Limit for Sewer Disposal | Up to 5 gallons of liquid or 1 kilogram of solid per discharge (for approved substances) | [5] |
| Acute Hazardous Waste Container Rinsing | Triple rinse with a solvent equal to ~5% of the container volume. | [2] |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling 15-epi-Danshenol A
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 15-epi-Danshenol A, a diterpenoid compound derived from Salvia miltiorrhiza. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling solid chemical compounds with unknown toxicological properties.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical.[1] For this compound, which is a solid at room temperature, the primary exposure risks are inhalation of dust and dermal contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free. | Prevents direct skin contact. Check for tears before and during use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from airborne particles and accidental splashes. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved. | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Work in a well-ventilated area.
- For weighing and preparing solutions, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Ensure easy access to an eyewash station and safety shower.
2. Handling the Compound:
- Before handling, put on all required PPE as detailed in the table above.
- Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust.
- When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
- Keep containers with this compound tightly closed when not in use.
3. Accidental Exposure:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials containing this compound should be treated as chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
